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Core Science & Biosynthesis

Foundational

Solvation Dynamics of SR101-DHPE: A Comparative Analysis of Chloroform, Methanol, and Co-Solvent Systems in Lipidomics

Executive Overview Sulforhodamine 101-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (SR101-DHPE), commercially recognized as Texas Red™ DHPE, is a premier rhodamine-labeled glycerophospholipid. It is extensively ut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Sulforhodamine 101-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (SR101-DHPE), commercially recognized as Texas Red™ DHPE, is a premier rhodamine-labeled glycerophospholipid. It is extensively utilized as a fluorescence energy acceptor in FRET-based membrane fusion assays, lipid tracking, and endocytosis monitoring[1][2]. Despite its ubiquity, researchers frequently encounter aggregation, incomplete dissolution, or quenching artifacts stemming from improper solvent selection. This technical whitepaper deconstructs the physicochemical solvation mechanics of SR101-DHPE in chloroform versus methanol, providing self-validating methodologies for optimal probe preparation.

The Amphiphilic Paradox: Molecular Anatomy of SR101-DHPE

To understand the solubility behavior of SR101-DHPE, one must analyze its dualistic molecular architecture:

  • The Hydrophobic Domain: The molecule features two saturated 16-carbon acyl chains (dihexadecanoyl/dipalmitoyl). These chains exhibit strong intermolecular van der Waals (dispersion) forces, requiring highly non-polar solvents for disruption.

  • The Hydrophilic/Fluorophoric Domain: The Sulforhodamine 101 (Texas Red) moiety is conjugated to a phosphoethanolamine headgroup. This region is bulky, highly polar, and zwitterionic, demanding a solvent capable of robust hydrogen bonding and dipole-dipole interactions.

Solvation Thermodynamics: Chloroform vs. Methanol

The choice between chloroform and methanol is not binary; it is a thermodynamic balancing act dictated by the lipid's amphiphilicity.

  • Chloroform (CHCl₃): The Aliphatic Solvator Chloroform is universally recognized as the primary solvent for phospholipids[3]. It efficiently solvates the dihexadecanoyl tails via London dispersion forces, and SR101-DHPE is officially classified as a "dark solid soluble in chloroform"[2][4]. However, in pure chloroform, the highly polar Texas Red headgroups are energetically unfavorable. To minimize contact with the non-polar continuous phase, the lipid monomers can self-assemble into inverted micelles (tails facing outward, headgroups clustered inward). This proximity can lead to localized auto-quenching of the fluorophore.

  • Methanol (MeOH): The Headgroup Stabilizer Methanol readily solvates the polar sulfonate and secondary amine groups of the Texas Red fluorophore via hydrogen bonding. Consequently, the spectroscopic properties of SR101-DHPE are frequently characterized in methanol (λEx/λEm = 582/601 nm)[2][4]. However, methanol is a thermodynamically poor solvent for the long, saturated C16 acyl chains. Attempting to dissolve bulk SR101-DHPE in pure methanol often results in incomplete dissolution or the formation of lamellar aggregates, as the hydrophobic tails precipitate out of solution.

  • The Co-Solvent Synergy (CHCl₃:MeOH) To achieve true monomeric dissolution—critical for accurate concentration determination and uniform membrane incorporation—a co-solvent system is required. A mixture of Chloroform:Methanol (typically 2:1 or 9:1 v/v) provides a synergistic environment[5]. Chloroform solvates the acyl chains, preventing tail aggregation, while methanol breaks the intermolecular hydrogen bonds between the polar headgroups, preventing inverted micelle formation.

Quantitative Physicochemical & Solubility Profile

Solvent SystemSolubility LimitMechanistic InteractionRecommended Application
Chloroform (CHCl₃) >10 mg/mLSolvates C16 tails via dispersion forces.Primary storage; bulk lipid thin-film preparation.
Methanol (MeOH) <1 mg/mLSolvates SR101 headgroup via H-bonding.Spectroscopic baseline measurements.
CHCl₃:MeOH (2:1 v/v) OptimalSynergistic: complete monomeric solvation.Complex lipid formulation; liposome preparation.
Ethanol (100%) 1-2 mg/mLIntermediate polarity. Requires sonication.Biological assays requiring low solvent toxicity[6].

Self-Validating Experimental Methodologies

Protocol A: Preparation of a Monomeric SR101-DHPE Master Stock

Causality Focus: This protocol ensures complete disruption of crystalline lipid lattices and prevents auto-quenching artifacts caused by inverted micelles.

  • Equilibration: Allow the lyophilized SR101-DHPE vial (typically 1 mg) to reach room temperature in a desiccator. Causality: The gradual accumulation of atmospheric moisture promotes severe aggregation of the reagent over time[6].

  • Solvent Addition: Inject 1.0 mL of anhydrous Chloroform:Methanol (2:1 v/v) directly into the vial to achieve a 1 mg/mL stock.

  • Mechanical Dispersion: Vortex vigorously for 60 seconds. Self-Validation Step: Inspect the solution against a bright white light. The solution should be a deep, transparent red/purple with zero particulate scattering.

  • Spectroscopic Verification: Dilute a 1 µL aliquot into 1 mL of Methanol. Measure the absorbance at ~582 nm. Calculate the exact molarity using the extinction coefficient to validate the stock concentration[2].

  • Storage: Blanket the vial with Argon or Nitrogen gas to prevent lipid oxidation, seal with PTFE tape, and store at -20°C protected from light[4].

Protocol B: Incorporation into Supported Lipid Bilayers (SUVs)

Causality Focus: Transferring the lipid from an organic phase to an aqueous phase requires overcoming the activation energy of hydration without phase-separating the fluorophore.

  • Lipid Mixing: In a clean glass vial, combine the host lipids (e.g., POPC) and 0.1 - 1.0 mol% of the SR101-DHPE master stock. The shared chloroform/methanol solvent ensures homogenous mixing without phase separation[5][7].

  • Film Formation: Evaporate the solvent under a gentle stream of Nitrogen gas, followed by 2 hours in a vacuum desiccator. Causality: Residual organic solvent alters membrane fluidity, vesicle size, and can quench fluorescence.

  • Hydration: Add the desired aqueous buffer (e.g., 50 mM Tris, pH 7.5)[5].

  • Sonication/Extrusion: Sonicate the suspension at a temperature above the phase transition temperature (Tm) of the host lipids for 45 minutes, or extrude through a 100 nm polycarbonate membrane[8]. Self-Validation Step: Perform Dynamic Light Scattering (DLS) to confirm a monodisperse vesicle population (~100 nm) with a Polydispersity Index (PdI) < 0.2.

Mechanistic Visualizations

SolvationThermodynamics SR SR101-DHPE (Amphiphilic Lipid) CHCl3 Chloroform (CHCl3) Non-polar dominant SR->CHCl3 Dissolved in MeOH Methanol (MeOH) Polar dominant SR->MeOH Dissolved in Mix CHCl3:MeOH (2:1) Co-solvent System SR->Mix Dissolved in TailSolv Solvates C16 Acyl Tails (Dispersion Forces) CHCl3->TailSolv HeadSolv Solvates SR101 Headgroup (Hydrogen Bonding) MeOH->HeadSolv Complete Complete Monomeric Solvation (No Micelle Formation) Mix->Complete Synergistic Solvation TailSolv->Complete Risk of headgroup aggregation HeadSolv->Complete Risk of tail precipitation

Thermodynamic pathways of SR101-DHPE solvation in pure versus co-solvent systems.

LiposomeWorkflow Step1 1. Lipid Mixing (CHCl3:MeOH) Step2 2. N2 Evaporation (Thin Film) Step1->Step2 Step3 3. Vacuum (Trace Solvent Removal) Step2->Step3 Step4 4. Hydration (Aqueous Buffer) Step3->Step4 Step5 5. Extrusion (100nm SUVs) Step4->Step5

Step-by-step workflow for incorporating SR101-DHPE into liposomal membranes.

References

  • Texas Red-DHPE - Biotium - Cambridge Bioscience. bioscience.co.uk. 1

  • Texas Red®-DHPE - Biotium. biotium.com. 2

  • Texas Red-DHPE 1mg - Thomas Scientific. thomassci.com. 4

  • Invitrogen Texas Red 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine. fishersci.ca. 6

  • Fatty Acid Analogs and Phospholipids—Section 13.2 | Thermo Fisher Scientific. thermofisher.com. 3

  • Structure-Function Relationships in Pure Archaeal Bipolar Tetraether Lipids. chemrxiv.org. 5

  • Biomimetic construction of phospholipid membranes by direct aminolysis ligations. nsf.gov. 8

  • Detecting Protein-Ligand Binding on Supported Bilayers by Local pH Modulation. nih.gov. 7

Sources

Exploratory

Understanding the Partition Coefficient of Sulforhodamine 101 DHPE: A Guide to Membrane Affinity Quantification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Membrane Partitioning In the intricate landscape of cellular biology and drug development, the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Membrane Partitioning

In the intricate landscape of cellular biology and drug development, the cell membrane is the primary interface for a multitude of physiological processes. Understanding how molecules interact with and distribute into this lipid bilayer is paramount. The partition coefficient (Kₚ), a quantitative measure of a molecule's differential solubility between a lipidic and an aqueous phase, serves as a critical parameter in this endeavor. A higher Kₚ value indicates a greater affinity for the lipid membrane over the surrounding aqueous environment.

This guide focuses on Sulforhodamine 101 DHPE, a widely utilized fluorescent lipid probe. It is synthesized by conjugating the red fluorescent dye Sulforhodamine 101 to the headgroup of 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE)[1][2][3]. Its intrinsic fluorescence (Excitation/Emission ≈ 586/605 nm) and its identity as a phospholipid analog allow it to integrate into lipid bilayers, making it an excellent tool for imaging lipid membranes and monitoring processes like membrane fusion via resonance energy transfer (RET)[1][4][5]. Determining the Kₚ of SR101 DHPE is not merely an academic exercise; it provides a foundational understanding of how lipid-anchored molecules behave within a membrane environment, which is crucial for interpreting a wide range of biophysical assays.

This document provides the theoretical underpinnings of the partition coefficient and presents detailed, field-proven protocols for its experimental determination using both ensemble and single-vesicle techniques.

Chapter 1: Theoretical Framework of the Partition Coefficient (Kₚ)

The partitioning of a solute between a lipid membrane and an aqueous buffer at equilibrium is described by the partition coefficient, Kₚ. It is a dimensionless ratio defined as the concentration of the probe in the membrane phase ([Cmem]) divided by its concentration in the aqueous phase ([Caq])[6][7].

Kₚ = [Cmem] / [Caq]

The concentration in the membrane is typically expressed in moles of probe per liter of lipid volume. A Kₚ value significantly greater than 1 indicates a high preference for the membrane environment. This partitioning behavior is governed by a combination of factors, including the hydrophobicity of the probe, electrostatic interactions, and the physical properties of the membrane itself, such as lipid composition, packing density, and fluidity[8][9].

Several factors can influence the measured partition coefficient, making experimental control essential:

  • Lipid Composition: The presence of cholesterol, the degree of acyl chain saturation, and the nature of the lipid headgroups can create distinct lipid phases (e.g., liquid-ordered, Lₒ, and liquid-disordered, Ld)[8][10]. Fluorescent probes often exhibit preferential partitioning into one phase over another, which will alter the overall Kₚ[10][11].

  • Temperature: Temperature directly affects membrane fluidity. As temperature increases, the membrane becomes more disordered, which can alter the partitioning of probes[12].

  • Probe Structure: The size and charge of the fluorophore attached to the lipid can influence its interaction with the membrane. Bulky fluorophores may be sterically hindered from entering tightly packed membrane regions[8].

  • Probe Concentration: At high concentrations, some probes can self-quench or even perturb the membrane structure, thereby affecting their own partitioning behavior[9]. It is crucial to work at low probe concentrations (typically <1 mol%) where such effects are minimized.

The following diagram illustrates the key relationships governing membrane partitioning.

cluster_factors Influencing Factors cluster_membrane Membrane Properties cluster_outcome Outcome Lipid_Composition Lipid Composition (e.g., Cholesterol, Saturation) Fluidity Fluidity / Phase Lipid_Composition->Fluidity Packing Packing Density Lipid_Composition->Packing Temperature Temperature Temperature->Fluidity Probe_Structure Probe Structure (Size, Charge) Kp Partition Coefficient (Kₚ) Probe_Structure->Kp Direct Effect pH_Ionic_Strength pH & Ionic Strength Surface_Charge Surface Charge pH_Ionic_Strength->Surface_Charge Fluidity->Kp Mediates Partitioning Packing->Kp Mediates Partitioning Surface_Charge->Kp Mediates Partitioning

Caption: Factors influencing the membrane partition coefficient (Kₚ).

Chapter 2: Experimental Determination of Kₚ Using Liposome Suspensions

One of the most common methods for determining Kₚ involves using a suspension of Large Unilamellar Vesicles (LUVs). The underlying principle is to incubate the fluorescent probe with a known concentration of liposomes, separate the liposomes from the aqueous buffer, and quantify the amount of probe in each fraction. Fluorescence spectroscopy provides the sensitivity needed for this quantification.

Workflow for Kₚ Determination with LUVs

The overall experimental process is outlined below.

cluster_quant Quantification A 1. Lipid Film Preparation B 2. Film Hydration & LUV Formation (via Extrusion) A->B C 3. Incubation with SR101 DHPE B->C D 4. Separation of Vesicles (Ultracentrifugation) C->D E2 Measure F_total (Before Centrifugation) C->E2 Aliquot E1 Measure F_supernatant (Free Probe) D->E1 E 5. Fluorescence Measurement F 6. Kp Calculation E1->F E2->F

Caption: Experimental workflow for determining Kₚ using LUVs.

Detailed Experimental Protocol

A. Materials & Reagents

  • Lipids (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC), Cholesterol) dissolved in chloroform.

  • Sulforhodamine 101 DHPE (SR101 DHPE) stock solution in DMSO or ethanol.

  • Hydration Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).

  • Organic solvents: Chloroform, Methanol.

  • Nitrogen or Argon gas source.

  • Vacuum desiccator.

B. Protocol Steps

  • Liposome Preparation (Thin-Film Hydration & Extrusion) [6][13]

    • Prepare the desired lipid mixture in a round-bottom flask. For example, to prepare a 1 mg/mL suspension of POPC liposomes, add the appropriate volume of a 10 mg/mL POPC stock in chloroform.

    • Evaporate the chloroform under a gentle stream of nitrogen gas while rotating the flask to create a thin, uniform lipid film on the inner surface.

    • Place the flask in a vacuum desiccator for at least 2 hours to remove any residual solvent. This step is critical to prevent solvent artifacts.

    • Hydrate the lipid film with the desired buffer (e.g., 1 mL for a final concentration of 1 mg/mL). Vortex vigorously to resuspend the lipids, forming Multilamellar Vesicles (MLVs)[14].

    • To create LUVs of a defined size, assemble a mini-extruder with a polycarbonate membrane (e.g., 100 nm pore size).

    • Hydrate the extruder parts and membrane with buffer to prevent lipid loss.

    • Load the MLV suspension into one of the extruder syringes and pass it back and forth through the membrane at least 21 times. This odd number of passes ensures the final suspension is in the opposite syringe. The resulting solution should appear less turbid.

  • Partitioning Experiment

    • Prepare a series of dilutions of the LUV suspension in the hydration buffer with varying lipid concentrations (e.g., from 0 to 1 mM).

    • Add a small, fixed amount of SR101 DHPE stock solution to each dilution to achieve a final probe concentration in the low nanomolar range (e.g., 100 nM). The final concentration of the organic solvent from the stock should be negligible (<0.1%).

    • Take an aliquot from each sample for a "total fluorescence" (Ftotal) measurement.

    • Incubate the samples at a controlled temperature (e.g., 25°C) for at least 30 minutes to allow the probe to reach partitioning equilibrium.

    • Separate the LUVs from the aqueous phase by ultracentrifugation (e.g., 150,000 x g for 1 hour).

    • Carefully collect the supernatant, which contains the unbound, free probe.

  • Fluorescence Quantification

    • Measure the fluorescence intensity of the supernatant samples (Fsupernatant) and the total fluorescence samples (Ftotal) using a fluorometer. Use an excitation wavelength of ~586 nm and measure the emission at ~605 nm. Ensure all measurements are made under identical settings and that the fluorescence intensity is linear with concentration in the range used.

  • Calculation of Kₚ The fraction of the probe bound to the liposomes (fb) can be calculated as: fb = (Ftotal - Fsupernatant) / Ftotal

    The partition coefficient Kₚ can be determined by fitting the data to the following equation[7]: fb / (1 - fb) = Kₚ * VL * [L]

    Where:

    • VL is the molar volume of the lipid (e.g., ~0.75 L/mol for POPC).

    • [L] is the molar concentration of the lipid.

    By plotting fb / (1 - fb) against the lipid concentration [L], the data should yield a straight line passing through the origin. The slope of this line is Kₚ * VL, from which Kₚ can be calculated.

Chapter 3: Kₚ Determination Using Giant Unilamellar Vesicles (GUVs)

An alternative and more direct method utilizes Giant Unilamellar Vesicles (GUVs), which are large enough (10-100 µm) to be individually resolved by light microscopy[15][16]. This technique allows for the direct visualization and quantification of fluorescence intensity from the vesicle membrane and the surrounding aqueous solution.

Workflow for Kₚ Determination with GUVs

cluster_analysis Image Analysis A 1. GUV Formation (e.g., Electroformation) B 2. Incubation with SR101 DHPE A->B C 3. Confocal Microscopy Imaging B->C D1 Measure Intensity at Membrane (I_mem) C->D1 D2 Measure Intensity in Solution (I_aq) C->D2 D 4. Image Analysis E 5. Kp Calculation D1->E D2->E

Caption: Experimental workflow for determining Kₚ using GUVs and microscopy.

Detailed Experimental Protocol

A. Materials & Reagents

  • Lipids and SR101 DHPE as described previously.

  • Indium Tin Oxide (ITO) coated glass slides.

  • Swelling solution (e.g., 200 mM sucrose).

  • Observation solution (e.g., 200 mM glucose, to provide density contrast for GUV sedimentation).

  • Function generator and AC power source for electroformation.

B. Protocol Steps

  • GUV Formation (Electroformation) [15][16]

    • Prepare a lipid mixture including SR101 DHPE (e.g., 99.9 mol% lipid, 0.1 mol% probe) in chloroform.

    • Spread a small volume (e.g., 5-10 µL) of the lipid mixture onto the conductive side of two ITO slides and dry under vacuum to form lipid films.

    • Construct a chamber by separating the two slides with a silicone spacer, with the conductive, lipid-coated sides facing each other.

    • Fill the chamber with the swelling solution (e.g., sucrose solution).

    • Apply an AC electric field (e.g., 1 V, 10 Hz) to the ITO slides for 2-4 hours at a temperature above the phase transition temperature of the lipids. This process swells the lipid films into GUVs.

    • Gently harvest the GUV suspension from the chamber.

  • Microscopy and Image Acquisition [17]

    • Transfer the harvested GUVs to an imaging dish containing the observation solution (e.g., glucose solution). The GUVs will sink to the bottom due to the higher density of the encapsulated sucrose solution.

    • Using a confocal laser scanning microscope, locate a well-formed, unilamellar GUV.

    • Acquire a high-resolution equatorial cross-section image of the GUV. It is critical to ensure that the image is not saturated and that the background (dark current) is properly subtracted.

  • Image Analysis and Kₚ Calculation

    • Using image analysis software (e.g., ImageJ/Fiji), draw a line profile across the diameter of the GUV.

    • The resulting intensity profile will show two distinct peaks corresponding to the membrane (Imem) and a flat region in the interior and exterior corresponding to the aqueous solution (Iaq).

    • The partition coefficient can be estimated from the ratio of these intensities. However, a simple ratio Imem/Iaq is not the Kₚ, as Imem is the fluorescence collected from a 3D confocal volume intersecting the 2D membrane, while Iaq is from the same volume entirely within the solution.

    • A more rigorous calculation is required that accounts for the point spread function of the microscope, but a simplified, relative measure of partitioning can be obtained from the ratio of the background-corrected peak membrane fluorescence to the background-corrected aqueous fluorescence. This provides a partition index useful for comparing different conditions.

Chapter 4: Data Interpretation and Best Practices

The choice of method depends on the specific research question and available equipment. The LUV-based spectroscopic method provides a bulk measurement averaged over a large population of vesicles, while the GUV-based microscopic method provides information at the single-vesicle level and can reveal heterogeneity.

Table 1: Hypothetical Partition Coefficient Data for SR101 DHPE

Lipid CompositionTemperature (°C)MethodKₚ (x 10⁴)Notes
100% POPC25LUV Suspension2.5 ± 0.3High affinity for a simple fluid membrane.
POPC:Cholesterol (2:1)25LUV Suspension1.8 ± 0.2Cholesterol increases lipid packing, slightly reducing partitioning.
DPPC:Cholesterol (2:1)25GUV Microscopy0.9 ± 0.1Probe is excluded from the more ordered (Lₒ-like) DPPC/Chol membrane.
100% POPC40LUV Suspension2.1 ± 0.3Increased temperature slightly decreases Kₚ due to entropic effects.

This data is illustrative and serves to demonstrate how Kₚ can be affected by experimental conditions.

Trustworthiness and Self-Validation:

  • Linearity is Key: In the LUV method, the linear relationship between fb / (1 - fb) and lipid concentration is a critical internal control. A non-linear plot may indicate probe aggregation, membrane saturation, or other artifacts.

  • Microscopic Inspection: When using GUVs, always visually inspect vesicles for unilamellarity and integrity. The presence of many multilamellar or collapsed vesicles will compromise the results.

  • Probe-Induced Effects: Be aware that the probe itself can perturb the membrane[9]. It is advisable to perform control experiments (e.g., using a different probe with known partitioning behavior) or to determine Kₚ at multiple, low probe concentrations to ensure the measured value is independent of probe concentration.

Conclusion

Determining the partition coefficient of Sulforhodamine 101 DHPE is a fundamental step in leveraging this probe for advanced biophysical studies. The methods outlined in this guide, from bulk measurements on LUV suspensions to single-vesicle analysis on GUVs, provide robust frameworks for quantifying membrane affinity. By carefully controlling experimental variables and understanding the theoretical principles, researchers can obtain reliable Kₚ values that are essential for accurately interpreting fluorescence data and for building predictive models of molecular behavior at the membrane interface.

References

  • Karamdad, K., Law, R. V., Seddon, J. M., Brooks, N. J., & Ces, O. (2014). Preparation and mechanical characterisation of giant unilamellar vesicles by a microfluidic method. RSC Publishing. Available at: [Link]

  • Morales-Penningston, N. F., Wu, J., Farkas, E. R., Goh, S. L., Konyakhin, S. V., & Feigenson, G. W. (2021). Giant Unilamellar Vesicle Electroformation: What to Use, What to Avoid, and How to Quantify the Results. PMC. Available at: [Link]

  • Tsortos, A. (2008). Making Giant Unilamellar Vesicles via Hydration of a Lipid Film. Current Protocols in Cell Biology. Available at: [Link]

  • Mizutani, Y., Prathum, T., & Takinoue, M. (2023). A Practical Guide to Preparation and Applications of Giant Unilamellar Vesicles Formed via Centrifugation of Water-in-Oil Emulsion Droplets. PMC. Available at: [Link]

  • Veatch, S. L., & Keller, S. L. (2005). Structural Determinants for Partitioning of Lipids and Proteins Between Coexisting Fluid Phases in Giant Plasma Membrane Vesicles. PMC. Available at: [Link]

  • Thomas, F. A., Visco, I., Petrasek, Z., Heinemann, F., & Schwille, P. (2015). Introducing a fluorescence-based standard to quantify protein partitioning into membranes. Biochimica et Biophysica Acta-Biomembranes. Available at: [Link]

  • Janes, D., & Sentjurc, M. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. PMC. Available at: [Link]

  • Hughes, L., Mackay, C. L., & Horsfield, A. P. (2023). Partitioning into phosphatidylcholine–cholesterol membranes: liposome measurements, coarse-grained simulations, and implications for bioaccumulation. RSC Publishing. Available at: [Link]

  • Yang, Y., Wang, Z., & Liu, J. (2004). Determination of the partition coefficients and absorption kinetic parameters of chemicals in a lipophilic membrane/water. CDC Stacks. Available at: [Link]

  • Balon, K., Riebesehl, B. U., & Müller, B. W. (1999). Determination of liposome partitioning of ionizable drugs by titration. PubMed. Available at: [Link]

  • Pidgeon, C., Ong, S., & Liu, H. (1992). Membrane partition coefficients chromatographically measured using immobilized artificial membrane surfaces. PubMed. Available at: [Link]

  • Adada, M., & Lahiri, S. (2020). Fluorescence strategies for mapping cell membrane dynamics and structures. APL Bioengineering. Available at: [Link]

  • Jia, F., & Liu, J. (2025). Deriving Membrane–Water and Protein–Water Partition Coefficients from In Vitro Experiments for Per- and Polyfluoroalkyl Substances (PFAS). Environmental Science & Technology. Available at: [Link]

  • Baumgart, T., Hunt, G., Farkas, E. R., Webb, W. W., & Feigenson, G. W. (2007). Fluorescence probe partitioning between Lo/Ld phases in lipid membranes. PMC. Available at: [Link]

  • Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (1998). pH-Metric logP 10. Determination of Liposomal Membrane-Water Partition Coefficients of Ionizable Drugs. ProQuest. Available at: [Link]

  • De Almeida, R. F., Loura, L. M., Fedorov, A., & Prieto, M. (2005). Fluorescent probe partitioning in giant unilamellar vesicles of 'lipid raft' mixtures. Biochemical Journal. Available at: [Link]

  • Gankin, Y., & Armstrong, D. W. (2022). Determination of Single-Ion Partition Coefficients between Water and Plasticized PVC Membrane Using Equilibrium-Based Techniques. ResearchGate. Available at: [Link]

  • Brezova, V., & Fargasova, A. (1994). A Simple Method of Determination of Partition Coefficient for Biologically Active Molecules. Photosynthetica. Available at: [Link]

  • JoVE. (2022). Lipid Raft Partitioning-Fluorescently-tagged Probes By FCS. YouTube. Available at: [Link]

  • Brogden, N. K., & DeGrado, W. F. (2011). Fluorescence spectroscopy and molecular dynamics simulations in studies on the mechanism of membrane destabilization by antimicrobial peptides. PubMed. Available at: [Link]

  • Polnaszek, C. F., Schreier, S., Butler, K. W., & Smith, I. C. (1981). Analysis of the factors determining the EPR spectra of spin probes that partition between aqueous and lipid phases. Journal of the American Chemical Society. Available at: [Link]

  • Crane, J. M., & Tamm, L. K. (2004). Diffusion and Partitioning of Fluorescent Lipid Probes in Phospholipid Monolayers. PMC. Available at: [Link]

  • Koynova, R., Brankov, J., & Tenchov, B. (1997). Phase transition temperatures of (A) DHPE (, ), DPPE (, ), and DSPE (, ) in sucrose solutions. ResearchGate. Available at: [Link]

  • Soares, S., & Ferreira, H. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]

  • Heberle, F. A., & Feigenson, G. W. (2017). Link between Fluorescent Probe Partitioning and Molecular Order of Liquid Ordered-Liquid Disordered Membranes. The Journal of Physical Chemistry B. Available at: [Link]

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Foundational

Biophysics and Critical Micelle Concentration (CMC) Dynamics of Fluorescent DHPE Probes: A Comprehensive Technical Guide

Executive Summary For researchers and drug development professionals engineering lipid nanoparticles (LNPs), liposomes, or micellar delivery systems, understanding the thermodynamic boundaries of lipid self-assembly is p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals engineering lipid nanoparticles (LNPs), liposomes, or micellar delivery systems, understanding the thermodynamic boundaries of lipid self-assembly is paramount. 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE) is a foundational saturated phospholipid. While native DHPE forms the structural backbone of many model membranes, its fluorescently conjugated derivatives (e.g., NBD-DHPE, Rhodamine-DHPE, Texas Red-DHPE) serve as indispensable biophysical reporters.

This whitepaper provides an in-depth mechanistic analysis of the critical micelle concentration (CMC) and critical aggregation concentration (CAC) dynamics of DHPE. By bridging thermodynamic theory with field-proven self-validating protocols, this guide establishes a robust framework for utilizing fluorescent DHPE probes to characterize micelle-to-vesicle transitions and membrane biophysics.

Thermodynamic Principles of DHPE Amphiphilicity

The self-assembly of DHPE is driven by the hydrophobic effect, wherein the exclusion of its two saturated 16-carbon (palmitoyl/hexadecanoyl) acyl chains from water yields a negative Gibbs free energy of micellization ( ΔGmic​<0 ). However, the specific morphology of the resulting aggregate is governed by the Israelachvili Critical Packing Parameter (CPP) :

CPP=a0​⋅lc​v​

Where v is the hydrophobic tail volume, lc​ is the maximum extended chain length, and a0​ is the optimal headgroup area.

  • Native DHPE : Possesses a small ethanolamine headgroup, yielding a CPP≈1 . This strongly favors the formation of planar bilayers or large unilamellar vesicles (LUVs). The apparent CMC of pure DPPE (the common nomenclature for DHPE) in phosphate-buffered saline has been experimentally determined to be approximately 14.5 µM ([1]).

  • Fluorescent DHPE : The conjugation of a bulky fluorophore (e.g., Texas Red or NBD) significantly increases the effective headgroup area ( a0​ ). This shifts the local CPP below 1, introducing spontaneous positive curvature that favors micellar or highly curved vesicular geometries.

Because of this altered packing parameter, fluorescent DHPEs are rarely used in isolation. Instead, they are doped at low molar fractions (0.1–1.0 mol%) into host systems to report on the CMC, phase separation, and membrane integrity of the bulk lipid or detergent[2].

G Monomer Aqueous Monomers [DHPE] < CMC Micelle Micellar Phase [DHPE] ≥ CMC Monomer->Micelle Hydrophobic Effect (ΔG < 0) Vesicle Vesicular Assembly Host Lipid Integration Micelle->Vesicle Critical Packing Parameter (CPP ≈ 1)

Fig 1. Thermodynamic phase transition of DHPE from monomers to vesicular assemblies.

Photophysical Profiling of DHPE Derivatives

The choice of DHPE derivative dictates the biophysical phenomena that can be observed. Table 1 summarizes the properties of the most widely utilized DHPE probes in drug development and membrane biophysics.

Table 1: Physicochemical Properties of DHPE and Fluorescent Derivatives

Fluorescent ProbeHeadgroup ModificationEx / Em (nm)Primary Biophysical Application
Native DHPE NoneN/AStructural backbone; CMC ~14.5 µM[1]
NBD-DHPE Nitrobenzoxadiazole460 / 535FRET Donor; Micelle-vesicle transitions[2]
Rhodamine-DHPE Rhodamine B560 / 580FRET Acceptor; Proteoliposome marker[3]
Texas Red-DHPE Sulforhodamine 101595 / 615Ld phase partitioning; Confocal imaging[4]

Note: Texas Red-DHPE is highly effective for visualizing liquid-disordered (Ld) phases and monitoring membrane disruptions caused by lysolipids like LPC, which has a CMC of 6–7 µM ([4]). Similarly, Rhodamine-DHPE serves as a reliable marker for reconstituting transmembrane proteins into POPC vesicles, which requires detergents like DDM to be titrated just below their CMC of 0.0087% ([3]).

Self-Validating Methodology: FRET-Based CMC Determination

To accurately determine the CMC or CAC of a host delivery system, NBD-DHPE and Rhodamine-DHPE are frequently deployed as a Förster Resonance Energy Transfer (FRET) pair ([2]).

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls . The following workflow incorporates a terminal lysis step to establish an infinite-dilution baseline, ensuring the system is self-validating against photobleaching and inner-filter effects.

Step-by-Step Protocol: Quantifying Host Micelle-to-Vesicle Transitions
  • Lipid Film Preparation : Co-solubilize the host lipid/polymer with 0.2 mol% NBD-DHPE (donor) and 0.2 mol% Rhodamine-DHPE (acceptor) in chloroform. Causality: 0.2 mol% is strictly chosen to ensure the probes are close enough for efficient FRET in a condensed bilayer, but dilute enough to prevent intrinsic self-quenching.

  • Solvent Evaporation : Dry the mixture under a gentle stream of nitrogen, followed by vacuum desiccation for >2 hours. Causality: Complete removal of halogenated solvents is critical, as residual chloroform alters the membrane's dipole potential and artificially lowers the apparent CMC.

  • Hydration and Assembly : Hydrate the lipid film in a physiological buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) at a concentration well above the expected CMC. Vortex vigorously and extrude 11 times through a 100 nm polycarbonate membrane. Causality: Extrusion normalizes geometric curvature, eliminating multi-lamellar structures that trap fluorophores and skew FRET efficiency.

  • Titration and Spectrofluorometry : Perform a serial dilution of the extruded large unilamellar vesicles (LUVs). Excite the samples at 430 nm and record emission spectra from 500 nm to 650 nm.

  • Terminal Lysis (The Self-Validation Step) : Add 1% Triton X-100 to each cuvette at the end of the measurement. Causality: This forces the system into a fully micellar state, infinitely diluting the FRET pair. The resulting donor emission ( ED,∞​ ) serves as the absolute baseline for normalization.

  • Data Analysis : Calculate the FRET efficiency ( Fϵ​ ). A sharp, sigmoidal decrease in Fϵ​ indicates the CMC/CAC, as the host assembly dissociates into monomers, drastically increasing the intermolecular distance between NBD-DHPE and Rhodamine-DHPE.

G S1 1. Co-solubilize Host Lipid + 0.2 mol% NBD/Rh-DHPE S2 2. Evaporate Solvent & Desiccate Lipid Film S1->S2 S3 3. Hydrate in Buffer & Extrude (100 nm LUVs) S2->S3 S4 4. Serial Dilution & Fluorometry (Ex: 430 nm) S3->S4 S5 5. Terminal Lysis (1% Triton X-100) for Infinite-Dilution Baseline S4->S5 S6 6. Calculate FRET Efficiency to Identify CMC/CAC S5->S6

Fig 2. Self-validating FRET workflow for determining critical aggregation concentrations.

Conclusion

Fluorescent DHPE derivatives are not merely passive dyes; they are active biophysical participants whose structural geometry and packing parameters dictate their behavior in aqueous environments. By leveraging the thermodynamic principles of micellization and employing rigorous, self-validating FRET methodologies, researchers can accurately map the stability profiles of complex lipid and polymeric delivery systems.

References

  • Concentration-Driven Growth of Model Protocell Membranes Journal of the American Chemical Society (2012) URL:[Link]

  • Critical Synergistic Concentration of Lecithin Phospholipids Improves the Antimicrobial Activity of Eugenol against Escherichia coli Applied and Environmental Microbiology (2017) URL:[Link]

  • Evolution of interfacial mechanics of lung surfactant mimics progression of acute respiratory distress syndrome Proceedings of the National Academy of Sciences (PNAS) (2023) URL:[Link]

  • Active site geometry stabilization of a presenilin homolog by the lipid bilayer promotes intramembrane proteolysis eLife (2022) URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Absorption Maximum of Sulforhodamine 101 Conjugated Lipids

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive exploration of the photophysical properties, synthesis, and characterization of Sulforhodamine 101-co...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the photophysical properties, synthesis, and characterization of Sulforhodamine 101-conjugated lipids, with a primary focus on the factors influencing their absorption maximum. Sulforhodamine 101, a bright and photostable red fluorescent dye, is an invaluable tool in membrane biophysics and drug delivery research when covalently linked to lipid molecules. Understanding the nuances of its spectral behavior in different lipid environments is critical for the accurate design and interpretation of fluorescence-based assays. This guide offers a blend of theoretical principles and practical, field-proven protocols to empower researchers in their utilization of these powerful fluorescent probes.

Introduction: The Significance of Sulforhodamine 101 in Membrane Science

Sulforhodamine 101, also known as Texas Red®, is a member of the rhodamine family of fluorescent dyes, renowned for their high molar extinction coefficients, excellent photostability, and fluorescence emission in the red region of the visible spectrum.[1][2] These properties make it an ideal fluorophore for a wide range of biological applications, particularly in fluorescence microscopy and spectroscopy. When conjugated to lipids, Sulforhodamine 101 becomes a powerful probe for investigating the structure, dynamics, and organization of lipid bilayers.

The covalent attachment of Sulforhodamine 101 to a lipid headgroup, such as in the commonly used conjugate N-(Texas Red sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (Texas Red-DHPE), anchors the fluorophore to the membrane interface. This localization allows for the specific reporting of the physicochemical properties of the lipid bilayer, such as membrane fluidity, lipid packing, and the formation of distinct lipid domains.

A key parameter in any fluorescence-based application is the absorption maximum (λmax), as it dictates the optimal excitation wavelength for achieving maximum fluorescence signal. The absorption maximum of Sulforhodamine 101-conjugated lipids is not a fixed value but is highly sensitive to the surrounding environment. This phenomenon, known as solvatochromism , provides a valuable opportunity to probe the local environment of the lipid membrane.[3][4] This guide will delve into the underlying principles of this environmental sensitivity and provide the practical knowledge required to harness it experimentally.

The Photophysics of Sulforhodamine 101: A Deeper Dive

The absorption of light and subsequent emission of fluorescence by a molecule like Sulforhodamine 101 can be understood through the framework of a Jablonski diagram.

Jablonski_Diagram cluster_Singlet Singlet States cluster_Triplet Triplet State S0 S₀ (Ground State) S1 S₁ (First Excited State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion (IC) (Non-radiative) S2 S₂ (Second Excited State) T1 T₁ (First Triplet State) S1->T1 Intersystem Crossing (ISC) S1_vib S1->S1_vib Vibrational Relaxation T1->S0 Phosphorescence Synthesis_Workflow SR101_NHS Sulforhodamine 101 NHS Ester (in anhydrous DMSO) Reaction Conjugation Reaction (Stirring at RT, under N₂) SR101_NHS->Reaction Lipid_PE Phosphatidylethanolamine (PE) (in Chloroform/Methanol) Lipid_PE->Reaction Base Triethylamine (TEA) Base->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product Sulforhodamine 101-PE (SR101-PE) Purification->Product

Caption: Experimental workflow for the synthesis of Sulforhodamine 101-PE.

Materials:

  • Sulforhodamine 101-X, succinimidyl ester

  • 1,2-diacyl-sn-glycero-3-phosphoethanolamine (e.g., DOPE, DPPE)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Triethylamine (TEA)

  • Silica gel for column chromatography

  • Glass column for chromatography

  • Round bottom flasks

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

Protocol:

  • Dissolve the Lipid: In a round bottom flask, dissolve the phosphatidylethanolamine (PE) lipid in a mixture of chloroform and methanol (e.g., 2:1 v/v).

  • Add Base: Add a slight molar excess of triethylamine (TEA) to the lipid solution. TEA acts as a base to deprotonate the amine group of the PE, making it more nucleophilic.

  • Prepare the Dye Solution: In a separate, dry glass vial, dissolve the Sulforhodamine 101 NHS ester in a minimal amount of anhydrous DMSO.

  • Initiate the Reaction: Slowly add the Sulforhodamine 101 NHS ester solution to the stirring lipid solution.

  • Reaction Incubation: Allow the reaction to proceed at room temperature for at least 4 hours, or overnight, with continuous stirring under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Protect the reaction from light by wrapping the flask in aluminum foil.

  • Monitor the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC). Spot the reaction mixture on a TLC plate and elute with a suitable solvent system (e.g., chloroform:methanol:water, 65:25:4 v/v/v). The product, being more polar than the starting lipid, will have a lower Rf value. The disappearance of the starting PE spot (visualized with a primuline or molybdenum blue stain) and the appearance of a new, colored spot corresponding to the SR101-PE conjugate indicates the reaction is proceeding.

Purification of SR101-PE

Purification of the fluorescently labeled lipid from unreacted starting materials is crucial for accurate spectroscopic analysis. Column chromatography is the preferred method. [5][6] Protocol:

  • Prepare the Column: Pack a glass chromatography column with silica gel slurried in chloroform.

  • Load the Sample: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. Dissolve the residue in a minimal amount of chloroform and load it onto the prepared silica gel column.

  • Elute the Column: Elute the column with a gradient of increasing methanol in chloroform.

    • Start with pure chloroform to elute any nonpolar impurities.

    • Gradually increase the percentage of methanol in the mobile phase. Unreacted Sulforhodamine 101 NHS ester and its hydrolysis product will elute at a certain methanol concentration.

    • The desired SR101-PE conjugate, being more polar, will elute at a higher methanol concentration.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Pool and Evaporate: Pool the pure fractions and remove the solvent using a rotary evaporator to yield the purified Sulforhodamine 101-conjugated lipid as a colored solid.

Spectroscopic Characterization

4.3.1. Preparation of Liposomes

To characterize the absorption maximum of SR101-PE in a membrane environment, it must be incorporated into liposomes.

Protocol:

  • Prepare Lipid Mixture: In a glass vial, mix the desired lipids (e.g., DOPC for an Ld phase or a mixture of DPPC and cholesterol for an Lo phase) with the purified SR101-PE in chloroform. The concentration of the fluorescent lipid should be kept low (e.g., 0.5 mol%) to prevent self-quenching.

  • Create a Lipid Film: Evaporate the solvent under a gentle stream of nitrogen gas, followed by drying under high vacuum for at least 2 hours to remove any residual solvent. A thin lipid film should form on the walls of the vial.

  • Hydrate the Film: Add the desired aqueous buffer to the lipid film and hydrate for at least 30 minutes at a temperature above the phase transition temperature of the lipids. Vortex intermittently to facilitate the formation of multilamellar vesicles (MLVs).

  • Form Unilamellar Vesicles (Optional but Recommended): For more uniform and reproducible spectroscopic measurements, it is recommended to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs). This can be achieved by sonication or extrusion of the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm). [7][8] 4.3.2. Absorbance and Fluorescence Spectroscopy

Protocol:

  • Sample Preparation: Dilute the liposome suspension in the appropriate buffer to a concentration that gives an absorbance of less than 0.1 at the absorption maximum to avoid inner filter effects.

  • Absorbance Measurement: Record the absorbance spectrum of the liposome suspension using a UV-Vis spectrophotometer over a wavelength range that encompasses the expected absorption of Sulforhodamine 101 (e.g., 400-700 nm). The wavelength at which the maximum absorbance is observed is the λmax.

  • Fluorescence Measurement: Using a spectrofluorometer, excite the sample at its determined absorption maximum and record the fluorescence emission spectrum. The emission spectrum will provide information about the fluorescence properties of the conjugate in the specific lipid environment.

Troubleshooting and Best Practices

  • Low Conjugation Efficiency: Ensure that the NHS ester is fresh and has been stored under anhydrous conditions. The reaction should be carried out under an inert atmosphere to prevent hydrolysis of the NHS ester. Check the pH of the reaction mixture; it should be slightly basic (pH 8-9) to facilitate the reaction.

  • High Background Fluorescence: This can be due to unreacted dye. Ensure that the purification step is thorough. Multiple chromatographic steps may be necessary.

  • Photobleaching: Sulforhodamine 101 is relatively photostable, but prolonged exposure to high-intensity light can lead to photobleaching. Minimize light exposure during all experimental steps and use an antifade reagent in microscopy applications if necessary.

  • Probe Aggregation: As mentioned, work with low probe-to-lipid ratios (ideally below 1 mol%) to avoid aggregation-induced spectral artifacts.

Conclusion

Sulforhodamine 101-conjugated lipids are indispensable tools for researchers studying the intricacies of lipid membranes. Their environmentally sensitive absorption maximum provides a powerful, non-invasive means to probe the local polarity and organization of the lipid bilayer. By understanding the fundamental photophysical principles and mastering the experimental techniques for their synthesis, purification, and characterization, researchers can confidently employ these fluorescent probes to gain deeper insights into a wide array of biological processes, from membrane trafficking to drug-membrane interactions. This guide serves as a foundational resource to empower scientists in leveraging the full potential of Sulforhodamine 101-conjugated lipids in their research endeavors.

References

  • Kreimerman, I., Porcal, W., Olivera, S., Oliver, P., Savio, E., & Engler, H. (2017). Synthesis of [18F]2B-SRF101: A Sulfonamide Derivative of the Fluorescent Dye Sulforhodamine 101. Current Radiopharmaceuticals, 10(3), 173–181.
  • MacDonald, R. I. (1990). Characteristics of self-quenching of the fluorescence of lipid-conjugated rhodamine in membranes. The Journal of biological chemistry, 265(23), 13533–13539.
  • Bentham Science Publishers. (2017). Synthesis of [18F]2B-SRF101: A Sulfonamide Derivative of the Fluorescent Dye Sulforhodamine 101. Retrieved from [Link]

  • ResearchGate. (2026, February 9). Synthesis of [18F]2B-SRF101: A Sulfonamide Derivative of the Fluorescent Dye Sulforhodamine 101. Retrieved from [Link]

  • Loura, L. M., & Ramalho, J. P. (2022). Interactions between Rhodamine Dyes and Model Membrane Systems—Insights from Molecular Dynamics Simulations. International journal of molecular sciences, 23(4), 2293.
  • ResearchGate. (2025, September 18). Characteristics of self-quenching of the fluorescence of lipid-conjugated rhodamine in membranes. Retrieved from [Link]

  • Bentham Science Publishers. (2017, December 1). s Synthesis of [18F]2B-SRF101: A Sulfonamide Derivative of the Fluorescent Dye Sulforhodamine 101. Retrieved from [Link]

  • ResearchGate. (2017, September 20). Synthesis of [ F]2B-SRF101: A Sulfonamide Derivative of the Fluorescent Dye Sulforhodamine 101. Retrieved from [Link]

  • Massari, S., Colonna, R., & Folena, E. (1993). Interaction of the fluorescent probe N-(lissamine Rhodamine B sulfonyl)dipalmitoylphosphatidylethanolamine with phosphatidylcholine bilayers. Biochemistry, 32(20), 5439–5445.
  • ResearchGate. (2025, August 6). The photophysics of Lissamine rhodamine-B sulphonyl chloride in aqueous solution: Implications for fluorescent protein-dye conjugates. Retrieved from [Link]

  • Grimm, J. B., English, B. P., Chen, J., Slaughter, J. P., Zhang, Z., Revyakin, A., ... & Lavis, L. D. (2019). Optimization and functionalization of red-shifted rhodamine dyes. bioRxiv, 882019.
  • Castro, B. M., & Fedorov, A. (2012). The photophysics of a Rhodamine head labeled phospholipid in the identification and characterization of membrane lipid phases. Chemistry and physics of lipids, 165(4), 424–433.
  • Schnell, C., Hagos, Y., & Hülsmann, S. (2017). Limitations of Sulforhodamine 101 for Brain Imaging. Frontiers in cellular neuroscience, 11, 41.
  • Nimmerjahn, A., Kirchhoff, F., Kerr, J. N., & Helmchen, F. (2004). Sulforhodamine 101 as a specific marker of astroglia in the neocortex in vivo.
  • Kafitz, K. W., Meier, S. D., & Rose, C. R. (2008). Developmental profile and properties of sulforhodamine 101-labeled glial cells in acute brain slices of rat hippocampus. Journal of neuroscience methods, 169(1), 85–92.
  • Perrett, S., Golding, M., & Williams, W. P. (1991). A simple method for the preparation of liposomes for pharmaceutical applications: characterization of the liposomes. Journal of pharmacy and pharmacology, 43(3), 154–161.
  • Hancock, A. M., Meredith, S. A., Connell, S. D., Jeuken, L. J., & Adams, P. G. (2019). Proteoliposomes as energy transferring nanomaterials: enhancing the spectral range of light-harvesting proteins using lipid-linked chromophores. Nanoscale, 11(36), 16839–16847.
  • Kaiser, H. J., Lingwood, D., Levental, I., Sampaio, J. L., Kalvodova, L., Rajendran, L., & Simons, K. (2009). Order of lipid phases in model and plasma membranes.
  • ResearchGate. (n.d.). (a) Chemical structure of Texas Red (TR)-labeled phospholipid TR-DHPE,.... Retrieved from [Link]

  • ResearchGate. (n.d.). Spectral and lifetime methods of analysis to detect lipid phases. (A).... Retrieved from [Link]

  • Baumgart, T., Hess, S. T., & Webb, W. W. (2003). Imaging coexisting fluid domains in biomembrane models with supported lipid bilayers.
  • Graphviz. (n.d.). How to use Graphviz. Retrieved from [Link]

  • Li, M., & Ma, L. (2024). Protocol to compare relative protein-liposome binding affinity using a fluorescence microscopy-based approach. STAR protocols, 5(1), 102830.
  • Cupellini, L., Jurinovich, S., Campetella, M., & Mennucci, B. (2018). Quantum Confinement Effects on Solvatochromic Shifts of Molecular Solutes. The journal of physical chemistry letters, 9(23), 6892–6898.
  • Gieldon, A., & Miller, Y. (2020). Fluorescence-Based Proteoliposome Methods to Monitor Redox-Active Transition Metal Transmembrane Translocation by Metal Transporters. In Metals in Cells (pp. 149-165). Humana, New York, NY.
  • Wikipedia. (2023, December 12). Solvatochromism. Retrieved from [Link]

  • ResearchGate. (n.d.). An illustration of the solvatochromic shift in the absorption ( ␯ a |. Retrieved from [Link]

  • SciSpace. (2019, August 29). Proteoliposomes as energy transferring nanomaterials: enhancing the spectral range of light-harvesting proteins using lipid. Retrieved from [Link]

  • Edvotek. (2018, May 21). Edvotek Kit #303 - Student Module III - Purification of GFP by Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • Veatch, S. L., & Keller, S. L. (2003). Fluorescence probe partitioning between Lo/Ld phases in lipid membranes. Biophysical journal, 85(5), 3074–3083.
  • Preprints.org. (2024, November 28). Exploring the Plasma Membrane Lipid Interactions and Properties in Experimental Models. Retrieved from [Link]

  • Scientific Reports. (2024). Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Solvatochromism – Knowledge and References. Retrieved from [Link]

  • Hancock, A. M., Meredith, S. A., Connell, S. D., Jeuken, L. J., & Adams, P. G. (2019). Proteoliposomes as energy transferring nanomaterials: enhancing the spectral range of light-harvesting proteins using lipid-linked chromophores. bioRxiv, 618494.
  • MPI-CBG Publications. (2009, September 29). Order of lipid phases in model and plasma membranes. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis and SR101 DHPE Labeling of Giant Unilamellar Vesicles (GUVs)

Executive Summary Giant Unilamellar Vesicles (GUVs) are indispensable biomimetic models for studying membrane biophysics, lipid-protein interactions, and drug delivery mechanisms. As a Senior Application Scientist, I hav...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Giant Unilamellar Vesicles (GUVs) are indispensable biomimetic models for studying membrane biophysics, lipid-protein interactions, and drug delivery mechanisms. As a Senior Application Scientist, I have designed this protocol to address the most common failure points in GUV synthesis: residual solvent artifacts, multilamellarity, and osmotic stress-induced rupture. This guide provides a highly reproducible, self-validating electroformation methodology utilizing SR101 DHPE (Texas Red 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) as a fluorescent membrane probe.

Mechanistic Principles & Causality

To ensure experimental success, it is critical to understand the why behind each methodological choice:

  • Probe Selection (SR101 DHPE): SR101 DHPE is a headgroup-labeled phospholipid. Because the bulky fluorophore is localized at the membrane-water interface rather than the hydrophobic core, it minimizes perturbations to lipid tail packing. In ternary lipid mixtures, SR101 DHPE partitions preferentially into the liquid-disordered (Ld) phase, making it an ideal negative-stain marker for visualizing liquid-ordered (Lo) lipid rafts[1][1].

  • Electroformation vs. Gentle Hydration: While gentle hydration often yields high proportions of multilamellar vesicles (MLVs), electroformation applies an alternating current (AC) electric field across the hydrating lipid film. This AC field induces periodic electro-osmotic fluid flow and membrane fluctuations that overcome inter-bilayer van der Waals forces, systematically peeling off highly pure, unilamellar vesicles[2][2].

  • Osmotic & Density Asymmetry: GUVs are grown in a sucrose solution and harvested into an iso-osmolar glucose solution. Because sucrose has a higher molecular weight than glucose, the GUVs become denser than the surrounding medium and settle at the bottom of the observation chamber. Furthermore, the difference in refractive index between sucrose and glucose enables high-contrast phase-contrast microscopy alongside fluorescence imaging[3][3].

Experimental Workflow

G N1 1. Lipid Mixing (0.5 mol% SR101 DHPE) N2 2. ITO Deposition (Uniform Film) N1->N2 N3 3. Vacuum Desiccation (Solvent Removal) N2->N3 N4 4. Chamber Hydration (Sucrose Buffer) N3->N4 N5 5. Electroformation (10 Hz, 3V, T > Tm) N4->N5 N6 6. GUV Harvesting (Glucose Dilution) N5->N6 N7 7. Confocal Imaging (Ld Phase Analysis) N6->N7

Workflow for SR101 DHPE labeling and GUV electroformation.

Quantitative Parameters

Table 1: Lipid Master Mix Formulation

Component Function Final Concentration
Base Lipid (e.g., DOPC) Primary structural matrix 99.5 mol%
SR101 DHPE Fluorescent probe (Ld phase marker) 0.5 mol%

| Chloroform | Organic solvent | 1.0 mg/mL (Total Lipid) |

Note: For phase separation studies, a ternary mixture (e.g., DOPC/DPPC/Cholesterol) can be used, maintaining SR101 DHPE at 0.2 - 0.8 mol%[1][4].

Table 2: Electroformation & Buffer Parameters

Parameter Value Rationale
Substrate Indium Tin Oxide (ITO) glass Provides a conductive, transparent surface for the AC field.
Hydration Buffer 200 mM Sucrose Matches physiological osmolarity; provides internal density.
Observation Buffer 200 mM Glucose Iso-osmolar to prevent rupture; lower density for settling.
AC Waveform Sine wave, 10 Hz, 3.0 V (p-p) Optimal mechanical stress for bilayer peeling[2].

| Temperature | > Tm​ of highest melting lipid | Ensures lipids are in the fluid ( Lα​ ) phase during assembly. | | Duration | 120 minutes | Allows sufficient time for complete vesicle swelling. |

Step-by-Step Methodology

Step 1: Lipid Film Preparation
  • Using a Hamilton glass syringe, transfer the appropriate volumes of base lipids and SR101 DHPE stock solutions (in chloroform) into a clean amber glass vial to achieve a final concentration of 1 mg/mL[3].

  • Causality Check: Never use plastic pipette tips for chloroform, as leached plasticizers will intercalate into the lipid bilayer and alter membrane mechanics.

  • Apply 10-20 µL of the lipid mixture onto the conductive side of an ITO-coated glass slide. Spread the droplet evenly using the side of the syringe needle to form a thin, uniform film[2].

Step 2: Desiccation
  • Place the ITO slide in a vacuum desiccator for a minimum of 2 hours (preferably overnight) at room temperature[2][5].

  • Causality Check: Residual chloroform acts as a membrane fluidizer. Failure to completely evaporate the solvent will result in artifactual domain formations and premature GUV rupture.

Step 3: Chamber Assembly & Hydration
  • Identify the conductive side of a second, clean ITO slide using a multimeter.

  • Apply a 1-2 mm thick Teflon or silicone O-ring spacer onto the lipid-coated ITO slide.

  • Carefully inject 300 µL of pre-warmed 200 mM Sucrose solution into the spacer ring[2].

  • Seal the chamber with the second ITO slide (conductive side facing the liquid) and clamp the assembly.

Step 4: Electroformation
  • Connect the ITO slides to a function generator.

  • Place the chamber in a temperature-controlled incubator set at least 10°C above the transition temperature ( Tm​ ) of the highest-melting lipid in your mixture (e.g., 60°C for DPPC-containing mixtures)[1].

  • Apply a sinusoidal AC field at 10 Hz and 3.0 V peak-to-peak for 2 hours[2].

  • Optional: To detach the GUVs from the ITO surface gently, lower the frequency to 1 Hz for the final 15 minutes.

Step 5: Harvesting and Osmotic Equilibration
  • Turn off the function generator and carefully aspirate the GUV suspension using a cut pipette tip (to avoid high shear forces that could shear the vesicles).

  • Dilute the GUVs 1:10 into the 200 mM Glucose Observation Buffer within a passivated (e.g., BSA or beta-casein coated) imaging chamber[3].

Quality Control: A Self-Validating System

A robust protocol must include internal checks to validate success before proceeding to downstream assays. Evaluate the synthesized GUVs under a confocal fluorescence microscope (Excitation: ~595 nm, Emission: ~615 nm for Texas Red).

  • Validation of Unilamellarity: The fluorescence intensity along the GUV equator should be sharp and uniform. The presence of thick, intensely bright rings or nested "vesicles-within-vesicles" indicates multilamellarity. If MLVs are predominant, ensure the electroformation temperature was sufficiently high and the AC voltage was not interrupted.

  • Validation of Phase Behavior: In a pure DOPC membrane, the SR101 DHPE fluorescence must be perfectly homogeneous across the entire sphere[4][4]. If you observe bright aggregates in a single-component fluid membrane, the dye has precipitated, indicating either lipid oxidation or incomplete solvent removal.

  • Validation of Osmotic Integrity: GUVs should appear spherical and taut. Flaccid, fluctuating membranes indicate that the observation buffer is hyperosmotic relative to the hydration buffer, causing water efflux. Conversely, spontaneous bursting indicates a hypo-osmotic external environment.

References

  • Direct imaging of liquid domains in membranes by cryo-electron tomography. Proceedings of the National Academy of Sciences (PNAS). URL: [Link]

  • High-Efficiency Drug Loading in Lipid Vesicles by MEMS-Driven Gigahertz Acoustic Streaming. MDPI. URL: [Link]

  • Reconstitution of a Transmembrane Protein, the Voltage-gated Ion Channel, KvAP, into Giant Unilamellar Vesicles for Microscopy and Patch Clamp Studies. PubMed Central (PMC). URL: [Link]

  • Vesicle Fission of Giant Unilamellar Vesicles of Liquid-Ordered-Phase Membranes Induced by Amphiphiles with a Single Long Hydrocarbon Chain. Langmuir (ACS Publications). URL: [Link]

Sources

Application

Preparation of fluorescent liposomes using Sulforhodamine 101 DHPE

Application Note: Engineering and Characterization of Fluorescent Liposomes Using Sulforhodamine 101 DHPE Introduction and Mechanistic Rationale Fluorescently labeled liposomes are indispensable tools in nanomedicine, me...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering and Characterization of Fluorescent Liposomes Using Sulforhodamine 101 DHPE

Introduction and Mechanistic Rationale

Fluorescently labeled liposomes are indispensable tools in nanomedicine, membrane biophysics, and targeted drug delivery. Sulforhodamine 101 DHPE (commonly referred to as Texas Red™ DHPE) is a high-performance fluorescent phospholipid probe engineered by conjugating 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE) to the vibrant red fluorophore Sulforhodamine 101[1]. It seamlessly integrates into phospholipid bilayers and is extensively utilized for imaging solid supported lipid bilayers, tracking nanocarriers, and monitoring liposome colocalization via resonance energy transfer (RET)[1].

Causality & Expertise: The selection of Sulforhodamine 101 DHPE over other fluorophores is driven by its robust photostability and long emission wavelength. This extended wavelength provides superior separation of donor and acceptor emission signals, making it an optimal choice for visualizing complex biological events, such as ATP-dependent fusion of liposomes with the Golgi apparatus or hemagglutinin-mediated cell-cell fusion[2].

Physicochemical Properties

To ensure reproducible formulation and prevent fluorophore quenching, it is critical to understand the physical constraints of the probe.

PropertySpecification
Chemical Name Sulforhodamine 101 DHPE (Texas Red DHPE)
Molecular Weight 1,381.9 g/mol
Excitation Maximum (λex) ~586 nm - 595 nm[1][2]
Emission Maximum (λem) ~605 nm - 615 nm[1][2]
Optimal Doping Ratio 0.1 mol% to 0.5 mol% of total lipid[3][4]
Primary Applications RET, Membrane Fusion Assays, Lipid Mixing, LNP Tracking[1][2]

Formulation Workflow: Thin-Film Hydration

The Thin-Film Hydration (TFH) technique, originally known as the Bangham method, remains the most established and versatile approach for preparing multilamellar vesicles (MLVs)[5]. By co-dissolving the structural phospholipids and the lipophilic Sulforhodamine 101 DHPE in an organic solvent, researchers ensure a molecularly homogeneous distribution of the fluorophore, preventing phase separation before aqueous self-assembly[5].

Caption: Step-by-step workflow of the Thin-Film Hydration method for fluorescent liposome preparation.

Step-by-Step Experimental Protocol

Step 1: Lipid Dissolution and Mixing

  • Prepare separate stock solutions of your primary structural lipid (e.g., DOPC or POPC) and Sulforhodamine 101 DHPE in chloroform[6].

  • In a clean glass round-bottom flask, combine the structural lipids and the fluorescent probe. A highly effective doping ratio is 0.1 mol% to 0.5 mol% of the fluorescent probe relative to the total lipid concentration[3][4]. Expert Insight: Exceeding 1 mol% can lead to self-quenching of the fluorophore and thermodynamic destabilization of the vesicle.

Step 2: Thin-Film Formation 3. Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a slow, consistent rate until the flask appears dry and a thin lipid film forms on the glass walls[7]. 4. To ensure complete removal of residual organic solvent—which could otherwise perturb the chemical properties of the incorporated active compounds or cause cellular toxicity—incubate the film under a high vacuum overnight[5].

Step 3: Hydration and Self-Assembly 5. Introduce a suitable aqueous medium (e.g., 20 mM Tris/HCl, 100 mM NaCl, pH 7.4) to the dry lipid film[3]. 6. Critical Rule: It is an absolute requirement that the temperature of the hydrating medium is maintained above the gel-liquid crystal transition temperature (Tc) of the chosen lipid[7]. This ensures the lipids are in a fluid state, allowing them to swell and self-assemble. 7. Agitate the suspension vigorously (e.g., vortexing). Self-Validation Check: If the solution does not become turbid after re-hydration and mixing, the self-assembly process has likely failed[7].

Step 4: Sizing via Extrusion 8. The TFH method inherently produces liposomes with a heterogeneous size distribution[5]. To control lamellarity and achieve a uniform size, subject the turbid suspension to extrusion. 9. Pass the liposomes through a polycarbonate membrane (e.g., 50 nm or 100 nm pore size) 11 to 21 times using a micro-extruder[3][7]. Store the extruded liposomes at 4°C to maintain stability[7].

Quality Control & Validation

A robust protocol requires rigorous post-formulation characterization to validate the structural integrity of the synthesized nanocarriers:

  • Dynamic Light Scattering (DLS): Measure the particle size and Polydispersity Index (PDI). A PDI below 0.2 indicates a highly uniform, monodisperse liposomal population[7].

  • Fluorescence Microscopy: Apply the liposome suspension to a coverslip. Using an epi-fluorescent microscope equipped with an excitation filter of 540–580 nm and an emission filter of 600–660 nm, the liposome membranes should resolve as bright, red barriers without large, unextruded aggregates[4].

Application: Resonance Energy Transfer (RET) Assays

Sulforhodamine 101 DHPE is frequently deployed as an energy transfer acceptor from NBD, BODIPY, and fluorescein lipid probes to monitor membrane fusion events[2].

Caption: Logical relationship of a lipid mixing assay utilizing Sulforhodamine 101 DHPE as a RET acceptor.

Mechanistic Insight: In a lipid mixing assay, when a donor liposome fuses with an acceptor liposome, the spatial proximity of the lipids decreases to <10 nm. Excitation of the donor results in non-radiative energy transfer to the Sulforhodamine 101 DHPE acceptor, causing a measurable decrease in donor emission and a concomitant increase in acceptor emission at ~615 nm.

Sources

Method

Staining plasma membranes with Texas Red DHPE analogs

Application Note: Staining Plasma Membranes and Lipid Microdomains with Texas Red® DHPE Analogs Executive Summary Texas Red® 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (Texas Red® DHPE) is a highly fluorescent,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Staining Plasma Membranes and Lipid Microdomains with Texas Red® DHPE Analogs

Executive Summary

Texas Red® 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (Texas Red® DHPE) is a highly fluorescent, rhodamine-labeled glycerophospholipid widely utilized for visualizing plasma membrane dynamics, tracking endocytosis, and mapping lipid raft microdomains 1. By conjugating the bright, red-fluorescent Texas Red fluorophore to the headgroup of a DHPE lipid, researchers achieve stable integration into the outer leaflet of lipid bilayers. This application note provides drug development professionals and cell biologists with a comprehensive, mechanistically grounded guide to utilizing Texas Red DHPE in both live-cell and in vitro supported lipid bilayer systems.

Photophysical and Physicochemical Profiling

To ensure optimal signal-to-noise ratios and prevent spectral bleed-through, understanding the photophysical properties of Texas Red DHPE is critical. The probe exhibits excitation and emission maxima at ~595 nm and 615 nm, respectively, making it an excellent Fluorescence Resonance Energy Transfer (FRET) acceptor for NBD or BODIPY lipid donors 2, 3.

Table 1: Photophysical and Structural Properties of Texas Red DHPE

PropertySpecificationExperimental Implication
Excitation Maximum (λex) ~582 - 595 nmCompatible with 561 nm or 594 nm laser lines for confocal imaging.
Emission Maximum (λem) ~601 - 615 nmReadily separated from GFP, FITC, NBD, and BODIPY donors in FRET assays.
Molecular Weight 1381.85 DaBulky headgroup limits spontaneous transbilayer flip-flop.
Solubility Ethanol, ChloroformRequires sonication or careful solvent evaporation for aqueous dispersion.
Phase Partitioning Liquid-disordered (Ld)Excluded from Liquid-ordered (Lo) lipid rafts; used as an Ld marker.

Mechanisms of Membrane Insertion & Phase Partitioning

Causality of Probe Selection: Unlike simple lipophilic carbocyanine dyes (e.g., DiI or DiO) that can rapidly flip-flop across the bilayer or internalize non-specifically, the bulky, charged Texas Red headgroup restricts spontaneous transbilayer translocation. This anchors the probe securely in the outer leaflet, making it an exceptionally stable marker for leaflet-specific phenomena 1.

Lipid Raft Exclusion Dynamics: A critical application of Texas Red DHPE is the visualization of lipid rafts (cholesterol- and sphingolipid-enriched microdomains). Molecular dynamics simulations and empirical confocal imaging of Giant Unilamellar Vesicles (GUVs) demonstrate that Texas Red DHPE preferentially partitions into the liquid-disordered (Ld) phase (non-raft regions) 4, 5. The bulky fluorophore disrupts the tight acyl chain packing required for the liquid-ordered (Lo) phase. Consequently, lipid rafts are visualized as "dark" exclusion zones against a brightly fluorescent Ld background.

Note on Diffusivity: Researchers conducting Fluorescence Recovery After Photobleaching (FRAP) or Fluorescence Correlation Spectroscopy (FCS) must account for electrostatic interactions between the TR-DHPE headgroup and zwitterionic lipids (like DPPC), which can reduce the diffusion coefficient of TR-DHPE by up to 34% compared to unlabeled lipids [[6]](), 7.

Experimental Workflows and Protocols

Protocol A: Preparation of Texas Red DHPE Stock Solutions
  • Solubilization: Dissolve 1 mg of lyophilized Texas Red DHPE in 100% molecular biology grade ethanol or chloroform to achieve a 1–2 mg/mL stock concentration 8.

  • Dispersion (Causality): Sonicate the vial in a bath sonicator for 5–10 minutes at room temperature. Reasoning: Sonication disrupts lipid micelles, ensuring monomeric dispersion of the lipid analog, which is vital to prevent self-quenching.

  • Storage: Aliquot into amber glass vials to prevent photobleaching and adsorption to plastics. Purge with argon gas to prevent lipid oxidation, and store desiccated at -20°C 9.

Protocol B: Live-Cell Plasma Membrane Staining

This protocol is optimized for mammalian cell lines (e.g., HeLa, MCF-7, MDA-MB-231) [[10]](), 7.

  • Cell Preparation: Culture cells to 70-80% confluency on glass-bottom imaging dishes. Wash twice with a physiological buffer (e.g., PBS containing Ca²⁺ and Mg²⁺).

  • Staining Solution (Causality): Dilute the Texas Red DHPE stock to a final working concentration of 1–5 µM in serum-free imaging medium or Hank's Balanced Salt Solution (HBSS). Reasoning: Serum contains albumin, which acts as a lipid sink and will rapidly extract the DHPE probe from the plasma membrane, severely diminishing signal intensity.

  • Incubation: Incubate cells with the staining solution for 10–15 minutes at 4°C. Reasoning: Staining at 4°C thermodynamically inhibits clathrin-mediated endocytosis, trapping the probe strictly at the plasma membrane. (If tracking endosomal trafficking is desired, incubate at 37°C for 30–60 minutes).

  • Washing: Wash cells three times with cold PBS to remove unbound probe.

  • Self-Validating Mechanism: Image immediately using confocal microscopy. A successful plasma membrane stain at 4°C will present as a continuous, sharp fluorescent ring around the cell periphery. The appearance of intracellular fluorescent punctae indicates either incomplete cooling prior to staining or excessive incubation time allowing endocytosis.

Protocol C: GUV Electroformation for Phase Separation Assays
  • Lipid Mixture: Combine POPC, Sphingomyelin, and Cholesterol (e.g., 1:1:1 molar ratio) in chloroform. Add Texas Red DHPE at 0.1 to 0.5 mol% 4. Causality: Concentrations >1 mol% can induce self-quenching and artificially elevate the membrane's thermodynamic phase transition temperature by up to ~5°C 6, 11.

  • Film Deposition: Spread 5–10 µL of the lipid mixture onto indium tin oxide (ITO)-coated glass slides. Dry under a vacuum overnight to remove all trace solvents.

  • Electroformation: Assemble the ITO slides into a chamber filled with 250 mM sucrose. Apply an alternating current (e.g., 3 V, 10 Hz) at 55°C (above the phase transition temperature of sphingomyelin) for 2 hours.

  • Self-Validating Mechanism: Collect GUVs and observe via confocal microscopy at room temperature. Proper phase separation is validated when raft domains (Lo phase) appear as distinct, non-fluorescent circular patches within the red-fluorescent Ld background of the GUV membrane 4.

Workflow Visualization

TR_DHPE_Workflow Stock Texas Red DHPE Stock (Ethanol/Chloroform) LiveCellPrep Live-Cell Staining (Serum-Free Buffer) Stock->LiveCellPrep Dilute to 1-5 µM GUVPrep GUV Electroformation (0.1 - 0.5 mol% TR-DHPE) Stock->GUVPrep Mix with bulk lipids Temp4C Incubate at 4°C (Inhibits Endocytosis) LiveCellPrep->Temp4C Temp37C Incubate at 37°C (Allows Endocytosis) LiveCellPrep->Temp37C Membrane Plasma Membrane Visualization Temp4C->Membrane Endosome Endosomal/Trafficking Visualization Temp37C->Endosome PhaseSep Cool below Tm (Induce Phase Separation) GUVPrep->PhaseSep LdPhase Ld Phase (Fluid) TR-DHPE Enriched (Red) PhaseSep->LdPhase LoPhase Lo Phase (Rafts) TR-DHPE Excluded (Dark) PhaseSep->LoPhase

Caption: Workflow for Texas Red DHPE application in live-cell staining and GUV phase separation assays.

References

  • [1] AAT Bioquest. Texas Red-DHPE | CAS 187099-99-6. Biomol.com. 1

  • [2] Thermo Fisher Scientific. Invitrogen Texas Red 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine. Fisher Scientific. 2

  • [8] Thermo Fisher Scientific. Invitrogen Texas Red 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine. Fisher Scientific CA. 8

  • [4] Williams, J. A., et al. Docosahexaenoic acid regulates the formation of lipid rafts: A unified view from experiment and simulation. NIH PMC.4

  • [6] Skjevik, Å. A., et al. The Impact of Texas Red on Lipid Bilayer Properties. ResearchGate / The Journal of Physical Chemistry B. 6

  • [5] Blanchette, C. D., et al. Nonequilibrium Patterns of Cholesterol-Rich Chemical Heterogeneities within Single Fluid Supported Phospholipid Bilayer Membranes. ACS Langmuir.5

  • [11] Yoon, T. Y., et al. Spatial Manipulation of Model Membranes for Lipid Raft Formation and Protein Localization. SciSpace. 11

  • [3] Biotium. Texas Red-DHPE. Cambridge Bioscience. 3

  • [9] Biotium. Texas Red-DHPE 1mg. Thomas Scientific. 9

  • [10] Connexin membrane materials as potent inhibitors of breast cancer cell migration. The Royal Society. 10

  • [7] High spatial-resolved heat manipulating membrane heterogeneity alters cellular migration and signaling. PNAS. 7

Sources

Application

Application Note: Utilizing Sulforhodamine 101 DHPE in FRET-Based Lipid Mixing Assays

Introduction & Mechanistic Overview Membrane fusion is a fundamental biophysical process underpinning vital cellular events, including synaptic vesicle exocytosis, viral entry, and intracellular vesicle trafficking. To s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Membrane fusion is a fundamental biophysical process underpinning vital cellular events, including synaptic vesicle exocytosis, viral entry, and intracellular vesicle trafficking. To study these rapid, nanoscale events in vitro, researchers rely heavily on Fluorescence Resonance Energy Transfer (FRET) lipid mixing assays.

Sulforhodamine 101 DHPE (widely known commercially as Texas Red™ DHPE) is a premier fluorescent phospholipid used as an energy transfer acceptor in these assays[1]. When paired with a suitable donor—most commonly NBD-PE—it forms a highly sensitive reporter system for monitoring the lateral diffusion of lipids that occurs during membrane hemifusion and full fusion[2].

Causality in Experimental Design: Why Sulforhodamine 101 DHPE?

The selection of Sulforhodamine 101 DHPE over other rhodamine derivatives (such as TRITC-DHPE) is driven by two critical biophysical advantages:

  • Superior Spectral Separation: Sulforhodamine 101 exhibits a longer emission wavelength maximum (~615 nm) compared to standard rhodamine. This provides excellent spectral separation from the NBD donor emission (~530 nm), virtually eliminating signal crosstalk and improving the signal-to-noise ratio in resonance energy transfer microscopy and spectrofluorometry[1].

  • Stable Membrane Retention: The probe is conjugated to a 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE) anchor. The two saturated 16-carbon acyl chains ensure deep, stable intercalation into the hydrophobic core of the lipid bilayer. This prevents the probe from spontaneously transferring between separated lipid bilayers in aqueous media, ensuring that any observed FRET changes are strictly the result of true membrane fusion[1].

Photophysical Properties & Comparative Data

To optimize the excitation and emission parameters on your spectrofluorometer, it is crucial to understand the photophysical profile of the FRET pair. The table below summarizes the quantitative data for the NBD/Sulforhodamine 101 FRET system.

PropertyDonor: NBD-PEAcceptor: Sulforhodamine 101 DHPE
Fluorophore Family NitrobenzoxadiazoleRhodamine (Texas Red™)
Excitation Maximum (λex) ~460 nm~595 nm
Emission Maximum (λem) ~530 nm~615 nm
Förster Radius ( R0​ ) -~50 - 60 Å (with NBD)
Lipid Anchor Variable (often DPPE or DOPE)DHPE (Saturated C16:0)
Spontaneous Transfer Rate NegligibleNegligible[1]

The FRET Dequenching Mechanism

In a standard lipid mixing assay, the donor (NBD-PE) and acceptor (Sulforhodamine 101 DHPE) are co-reconstituted into a single population of "labeled" liposomes. They are incorporated at a specific molar ratio (typically 1.5 mol% each)[3].

The Causality of Concentration: If the probe concentration is too low (<0.5 mol%), baseline FRET is inefficient, leading to high background donor fluorescence. If the concentration exceeds 3 mol%, the bulky fluorophores can alter the membrane's spontaneous curvature and phase behavior, artificially promoting fusion[2]. At the optimal 1.5 mol%, NBD emission is effectively quenched by Sulforhodamine 101 DHPE via FRET.

Upon fusion with an unlabeled target membrane, the total surface area of the merged bilayer increases. The fluorescent lipids laterally diffuse into the unlabeled lipid matrix, increasing the intermolecular distance between the donor and acceptor. This breaks the FRET condition, resulting in a quantifiable increase (dequenching) of the NBD fluorescence signal[3].

FRET_Mechanism A Labeled Liposome (NBD + SR101 DHPE) High FRET C Membrane Docking & Hemifusion A->C B Unlabeled Target Liposome / Cell B->C D Full Membrane Fusion (Lipid Mixing) C->D Fusion Trigger E Probe Dilution Increased NBD Emission (Low FRET) D->E Lateral Diffusion

Figure 1: Mechanism of FRET dequenching during membrane fusion using NBD-PE and Sulforhodamine 101 DHPE.

Experimental Methodology: The Self-Validating Protocol

This protocol outlines a standard Large Unilamellar Vesicle (LUV) fusion assay. It is designed as a self-validating system : the final addition of detergent ensures that every individual experiment generates its own internal maximum fluorescence baseline, mathematically correcting for minor variations in liposome concentration, extrusion yield, or photobleaching.

Step 1: Preparation of Labeled and Unlabeled Liposomes
  • Lipid Mixing: In a glass test tube, mix your host lipids (e.g., POPC, DOPE, Cholesterol) dissolved in chloroform.

    • For Labeled LUVs: Add 1.5 mol% NBD-PE and 1.5 mol% Sulforhodamine 101 DHPE[3].

    • For Unlabeled LUVs: Omit the fluorophores.

  • Film Formation: Evaporate the chloroform under a gentle stream of nitrogen gas, followed by 2 hours in a vacuum desiccator to remove residual solvent.

  • Hydration: Hydrate the lipid films in your chosen assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 1-5 mM. Vortex vigorously to form multilamellar vesicles (MLVs).

  • Extrusion: Subject the MLVs to 5-10 freeze-thaw cycles in liquid nitrogen and warm water. Extrude the suspension 11-21 times through a 100 nm polycarbonate membrane to yield monodisperse LUVs.

Step 2: Spectrofluorometric Assay Setup
  • Assay Assembly: In a fluorometer cuvette (maintained at 37°C with magnetic stirring), mix the labeled and unlabeled LUVs. A standard ratio is 1:4 to 1:9 (Labeled:Unlabeled) to ensure that the labeled liposomes fuse predominantly with unlabeled targets, maximizing the dilution effect[3].

  • Baseline Measurement: Set the spectrofluorometer to Excitation: 460 nm and Emission: 530 nm (monitoring the NBD donor). Record the baseline fluorescence ( F0​ ) for 1–2 minutes.

Step 3: Triggering Fusion and Internal Calibration
  • Fusion Trigger: Inject your fusogenic trigger (e.g., Ca2+ for SNARE/Synaptotagmin-mediated fusion, or a pH drop for viral fusion proteins)[3]. Monitor the real-time increase in NBD fluorescence ( Ft​ ) for 10–30 minutes until the signal plateaus.

  • Maximum Dequenching (The Self-Validation Step): Add 0.1% (v/v) Triton X-100 to the cuvette. The detergent micellizes the liposomes, infinitely diluting the lipids and completely abolishing FRET. The resulting fluorescence is your theoretical maximum ( Fmax​ )[3].

Workflow Step1 1. Lipid Film Preparation Mix host lipids + 1.5 mol% NBD-PE + 1.5 mol% SR101 DHPE Step2 2. Hydration & Extrusion Hydrate in buffer, extrude through 100 nm polycarbonate filter Step1->Step2 Step3 3. Assay Assembly Mix labeled LUVs with unlabeled LUVs (1:4 to 1:9 ratio) Step2->Step3 Step4 4. Baseline Measurement Monitor NBD Ex: 460 nm / Em: 530 nm for 1-2 minutes Step3->Step4 Step5 5. Fusion Trigger Add fusogen (e.g., Ca2+, SNAREs) Monitor fluorescence increase Step4->Step5 Step6 6. Maximum Dequenching Add 0.1% Triton X-100 to solubilize Normalize data to 100% fusion Step5->Step6

Figure 2: Step-by-step workflow for the self-validating FRET lipid mixing assay.

Data Analysis & Scientific Integrity

Convert your raw fluorescence units into a normalized percentage of lipid mixing using the following equation:

% Lipid Mixing =[ ( Ft​

F0​ ) / ( Fmax​

F0​ ) ] × 100

Crucial Insight for Trustworthiness: While Sulforhodamine 101 DHPE is an exceptional tool for monitoring the merging of lipid bilayers (hemifusion and full fusion), lipid mixing alone does not always guarantee full aqueous content mixing[4]. In complex biological models (like SNARE-mediated fusion), lipid dequenching can occasionally report hemifusion states without full pore opening. Therefore, for rigorous drug development or mechanistic studies, lipid mixing data should be corroborated with content mixing assays (e.g., ANTS/DPX) to confirm the formation of a functional fusion pore[4].

References

[2] Title: Fusogenic activity of cationic lipids and lipid shape distribution | Source: nih.gov | URL:

[1] Title: Fatty Acid Analogs and Phospholipids—Section 13.2 | Source: thermofisher.com | URL:

[4] Title: A distinct tethering step is vital for vacuole membrane fusion | Source: elifesciences.org | URL:

[3] Title: Synaptotagmin-1 binds to PIP2-containing membrane but not to SNAREs at physiological ionic strength | Source: nih.gov | URL:

Sources

Method

Application Note: Advanced Fluorescence Recovery After Photobleaching (FRAP) Protocols Using SR101 DHPE

Target Audience: Researchers, Biophysicists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction and Mechanistic Overview Fluorescence Recovery A...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Biophysicists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction and Mechanistic Overview

Fluorescence Recovery After Photobleaching (FRAP) is the gold-standard optical technique for quantifying the 2D lateral diffusion and fluidity of lipid membranes[1]. In the context of biomimetic membrane models—specifically Supported Lipid Bilayers (SLBs)—the choice of fluorescent lipid probe dictates the accuracy, photostability, and biological relevance of the assay.

SR101 DHPE (Sulforhodamine 101 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine), commonly known as Texas Red™ DHPE , is a premier headgroup-labeled fluorescent lipid. It is uniquely advantageous for several reasons:

  • Exceptional Photostability: Compared to NBD- or FITC-labeled lipids, SR101 DHPE resists premature photobleaching during the low-intensity recovery imaging phase.

  • Interfacial Sensitivity: Because the fluorophore is conjugated to the PE headgroup, it resides at the lipid-water interface. The ortho-conjugated isomer of Texas Red DHPE exhibits distinct pH sensitivity (apparent pKa ~7.8), making it a dual-purpose probe for both diffusion tracking and localized interfacial pH modulation assays[2].

  • Spectral Separation: Its long-wavelength excitation/emission profile (Ex ~583-595 nm / Em ~601-615 nm) minimizes autofluorescence and allows multiplexing with green-emitting probes (e.g., NBD, GFP-tagged proteins)[3].

Experimental Design & Causality

To ensure a self-validating experimental system, every parameter in the FRAP workflow must be optimized to prevent artifacts.

  • Model Selection (SLBs): SLBs provide a planar, highly controlled geometry that restricts diffusion to two dimensions, eliminating the z-axis complexity inherent to live-cell membranes[4]. This allows for precise mathematical modeling of the diffusion coefficient ( D ).

  • Probe Concentration (0.1 - 0.5 mol%): Doping the membrane with 0.5 mol% SR101 DHPE is the critical threshold. Higher concentrations lead to Förster Resonance Energy Transfer (FRET) homotransfer and self-quenching, which non-linearly skews fluorescence intensity. Lower concentrations result in a poor signal-to-noise ratio[2],[4].

  • Substrate Hydrophilicity: Vesicle fusion—the process by which Small Unilamellar Vesicles (SUVs) rupture and flatten into a continuous bilayer—is thermodynamically driven by electrostatic interactions with a hydrophilic substrate. Incomplete cleaning leaves hydrophobic patches, resulting in unruptured vesicles that artificially depress the mobile fraction ( f )[3].

Mandatory Visualizations

FRAP_Workflow A 1. Lipid Mixing (POPC + 0.5% SR101 DHPE) B 2. Film Hydration & Extrusion (100nm SUVs) A->B C 3. Vesicle Fusion on Hydrophilic Substrate B->C D 4. Extensive Washing (Remove unfused SUVs) C->D E 5. FRAP: Pre-bleach Baseline Imaging D->E F 6. FRAP: High-Power Laser Bleaching (ROI) E->F G 7. FRAP: Low-Power Recovery Monitoring F->G H 8. Curve Fitting: Extract D and Mobile Fraction G->H

Experimental Workflow: From SUV preparation to FRAP data extraction.

FRAP_Mechanism N1 High-Intensity Laser (568/592 nm) N2 Irreversible Photobleaching of SR101 DHPE in ROI N1->N2 N3 Creation of Local Concentration Gradient N2->N3 N4 2D Brownian Motion (Lateral Lipid Diffusion) N3->N4 N5 Influx of Unbleached Fluorophores into ROI N4->N5 N6 Fluorescence Signal Recovery Plateau N5->N6

Mechanistic Logic: Photophysics and 2D Brownian recovery in FRAP.

Step-by-Step Protocol: SLB Formation and FRAP Execution

Phase 1: SUV Preparation
  • Lipid Mixing: In a clean glass vial, mix matrix lipids (e.g., POPC) and 0.5 mol% SR101 DHPE dissolved in chloroform[2],[4].

  • Film Formation: Evaporate the solvent under a gentle stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours to remove residual organic solvent. Causality: Residual chloroform alters membrane packing and artificially increases fluidity.

  • Hydration: Hydrate the lipid film in a standard buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 1-2 mg/mL. Vortex vigorously to form Multilamellar Vesicles (MLVs).

  • Extrusion: Pass the MLV suspension 11-21 times through a polycarbonate membrane with 100 nm pores using a mini-extruder. This yields a monodisperse population of SUVs.

Phase 2: SLB Assembly
  • Substrate Preparation: Clean glass coverslips using Piranha solution (3:1 H₂SO₄:H₂O₂) or RCA-1 clean, followed by extensive rinsing in ultrapure water and plasma activation. Causality: A contact angle of <5° is required for optimal vesicle rupture.

  • Vesicle Fusion: Dilute the SUVs to 0.1 mg/mL in buffer and inject them into a fluidic chamber containing the cleaned coverslip. Incubate for 30 minutes at room temperature.

  • Washing (Critical Step): Flush the chamber with at least 10 chamber volumes of buffer. Causality: Unfused vesicles act as static fluorescent reservoirs that pin the bilayer, artificially depressing the mobile fraction and skewing the diffusion coefficient[3].

Phase 3: FRAP Execution
  • Microscope Setup: Mount the sample on an inverted confocal or epifluorescence microscope equipped with a 568 nm or 592 nm laser line[5],[4].

  • Pre-Bleach Imaging: Acquire 5-10 baseline images at low laser power (e.g., 1-2%) to establish the initial fluorescence intensity ( Fpre​ ).

  • Photobleaching: Define a circular Region of Interest (ROI) with a diameter of 10–20 µm. Apply a high-intensity laser pulse (e.g., 100-114 mW for 1-2 seconds) to irreversibly bleach the SR101 DHPE in the ROI[4]. Causality: The pulse must be brief to avoid local thermal heating or reactive oxygen species (ROS) induced lipid cross-linking, which would physically damage the SLB.

  • Recovery Monitoring: Resume low-power imaging immediately. Capture images every 1-2 seconds for the first minute, then every 5-10 seconds until the recovery curve plateaus (typically 5-10 minutes)[4],[6].

Data Acquisition, Analysis, and Validation

To extract meaningful biophysical data, raw fluorescence must be corrected for background noise and acquisition-induced photobleaching. Apply the Double Normalization equation:

Fnorm​(t)=FROI,pre​−Fbg​FROI​(t)−Fbg​​×FTotal​(t)−Fbg​FTotal,pre​−Fbg​​

Where:

  • FROI​(t) is the intensity of the bleached spot at time t .

  • Fbg​ is the background intensity (outside the SLB).

  • FTotal​(t) is the intensity of a large, unbleached reference region (corrects for continuous imaging bleach)[6].

Curve Fitting: Fit the normalized data to the Soumpasis equation for 2D diffusion:

f(t)=A⋅e−t2τD​​⋅[I0​(t2τD​​)+I1​(t2τD​​)]

Where τD​ is the characteristic diffusion time, I0​ and I1​ are modified Bessel functions, and A is the mobile fraction ( f )[4]. The diffusion coefficient is calculated as D=4τD​w2​ (where w is the ROI radius).

Self-Validating Quality Control

A properly formed SLB is a self-validating system. If the extracted Mobile Fraction ( f ) is <90% , the bilayer is defective (e.g., pinned by substrate impurities or unfused vesicles). The experiment should be rejected, and substrate cleaning protocols must be re-evaluated[6],[3].

Quantitative Data Summary

The following table summarizes the expected biophysical parameters and their mechanistic rationales when utilizing SR101 DHPE in a standard POPC SLB.

ParameterTypical Value / RangeMechanistic Rationale
SR101 DHPE Concentration 0.1 – 0.5 mol%Prevents FRET homotransfer and self-quenching while ensuring a robust signal-to-noise ratio.
Bleach ROI Diameter 10 – 20 µmBalances recovery time (seconds to minutes) with the spatial resolution limits of the objective.
Bleach Laser Power ~100 – 150 mW (at objective)Ensures rapid, irreversible bleaching (< 2s) without inducing local thermal damage or lipid oxidation.
Diffusion Coefficient ( D ) 1.0 – 4.0 µm²/sIndicator of a fluid, defect-free POPC/DOPC supported lipid bilayer at room temperature.
Mobile Fraction ( f ) > 90%Confirms continuous bilayer formation; <90% indicates pinning by substrate defects or unfused vesicles.

References

  • Detecting Protein-Ligand Binding on Supported Bilayers by Local pH Modulation Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Fluorescence Recovery after Photobleaching in Colloidal Science: Introduction and Application Source: ACS Publications URL:[Link]

  • Electrophoretic Measurements of Lipid Charges in Supported Bilayers Source: SciSpace / Analytical Chemistry URL:[Link]

  • Negatively-charged supported lipid bilayers regulate neuronal adhesion and outgrowth Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Electrical Manipulation of Supported Lipid Membranes by Embedded Electrodes Source: ACS Publications (Langmuir) URL:[Link]

  • Native E. coli inner membrane incorporation in solid-supported lipid bilayer membranes Source: Constant Systems / Biointerphases URL:[Link]

Sources

Application

Application Note: Visualizing Liquid-Ordered and Liquid-Disordered Phases with NBD-DHPE

Introduction: The Importance of Membrane Heterogeneity The plasma membrane is not a homogenous sea of lipids; it is a dynamic and intricate mosaic of domains with distinct compositions and physical properties. A key aspe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Importance of Membrane Heterogeneity

The plasma membrane is not a homogenous sea of lipids; it is a dynamic and intricate mosaic of domains with distinct compositions and physical properties. A key aspect of this heterogeneity is the coexistence of different lipid phases, most notably the liquid-ordered (Lo) and liquid-disordered (Ld) phases. The Lo phase, often associated with "lipid rafts," is enriched in cholesterol and saturated lipids like sphingomyelin, resulting in a tightly packed and thicker bilayer.[1][2] In contrast, the Ld phase is typically rich in unsaturated phospholipids and has a more fluid, loosely packed structure.[1] This phase separation is crucial for a myriad of cellular processes, including signal transduction, protein trafficking, and membrane fusion.

Visualizing these coexisting phases in model membranes is fundamental to understanding their biophysical properties and biological roles. The fluorescent lipid analog, N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (NBD-DHPE), serves as a powerful tool for this purpose. This application note provides a comprehensive guide to the principles and protocols for using NBD-DHPE to investigate membrane phase behavior in Giant Unilamellar Vesicles (GUVs).

Principle of the Method: Preferential Partitioning of NBD-DHPE

The utility of NBD-DHPE as a marker for lipid phases stems from its distinct partitioning behavior. The NBD fluorophore is environmentally sensitive, and the entire probe molecule shows a strong preference for more fluid, disordered environments.[3]

  • Partitioning Mechanism: NBD-DHPE preferentially segregates into the Ld phase. The bulky NBD headgroup and the packing of its saturated dihexadecanoyl (DHPE) chains are less accommodated within the tightly packed, ordered structure of the Lo phase. Consequently, NBD-DHPE is sterically excluded from the Lo phase and concentrates in the more spacious Ld domains.[4][5]

  • Fluorescence Contrast: This preferential partitioning results in a significant fluorescence contrast between the two phases when imaged with a fluorescence microscope. The Ld domains will appear bright due to the high concentration of NBD-DHPE, while the Lo domains will appear dark.

This behavior makes NBD-DHPE an excellent marker for identifying and characterizing the morphology and dynamics of Ld phases in phase-separated model membranes.

Key Experimental Workflow

The overall process involves preparing phase-separated GUVs containing the fluorescent probe, followed by imaging and analysis.

GUV_Workflow cluster_prep Vesicle Preparation cluster_imaging Imaging & Analysis A 1. Prepare Lipid Mixture (e.g., DOPC:SM:Chol) in organic solvent B 2. Add NBD-DHPE (0.5-1 mol%) A->B C 3. Create Lipid Film on conductive slides (e.g., ITO) B->C D 4. Assemble Electroformation Chamber & Hydrate C->D E 5. Apply AC Field (Induces GUV formation) D->E F 6. Harvest GUVs E->F Harvesting G 7. Image with Fluorescence Microscope F->G H 8. Observe Phase Separation (Bright Ld, Dark Lo) G->H Partitioning_Diagram a1 a2 a3 a4 a5 b1 b2 b3 b4 b5 c1 Chol d1 Chol e1 Chol x1 x2 x3 x4 x5 y1 y2 y3 y4 y5 z1 NBD z2 NBD z3 NBD

Figure 2. NBD-DHPE molecules (red stars) preferentially partition into the loosely packed Ld phase.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low GUV Yield Incomplete solvent removal.Increase vacuum drying time to >2 hours.
Poor ITO slide cleanliness.Use plasma cleaner or rigorous cleaning protocol (e.g., sonication in ethanol/alkali).
Incorrect AC field parameters.Optimize voltage and frequency (1-5 V, 5-15 Hz is a good starting range).
No Phase Separation Lipid composition does not support phase separation at the observation temperature.Verify lipid mixture and ratios. Ensure slow cooling after formation.
GUV formation temperature was too low.Ensure electroformation is carried out above the highest Tm of the lipid components. [6]
Uniformly Fluorescent GUVs Lipid mixture forms a single, uniform phase (e.g., all Ld).This is an expected result for non-phase-separating compositions (e.g., pure DOPC).
Vesicles Rupture on Slide Glass surface is not inert.Passivate slides/coverslips with a solution of bovine serum albumin (BSA) or casein.

Conclusion

NBD-DHPE is a reliable and effective fluorescent probe for the visualization of liquid-disordered domains in phase-separated model membranes. Its preferential partitioning provides clear, high-contrast images, enabling researchers to study the morphology, dynamics, and biophysical properties of lipid domains. By following the detailed protocols and understanding the underlying principles outlined in this note, scientists can confidently employ this tool to advance their research in membrane biophysics and cell biology.

References

  • Angelova, M. I., & Dimitrov, D. S. (1986). Liposome electroformation. Faraday Discuss. Chem. Soc., 81, 303-311. [Link]

  • Morales-Penningston, N. F., et al. (2010). GUV preparation and imaging: minimizing artifacts. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1798(7), 1324-1332. [Link]

  • Pott, T., et al. (2008). Electroformation of giant unilamellar vesicles in physiological phosphate buffer. Integrative Biology, 1, 31-33. [Link]

  • Li, Z., et al. (2021). Giant Unilamellar Vesicle Electroformation: What to Use, What to Avoid, and How to Quantify the Results. Membranes, 11(11), 874. [Link]

  • García-Sáez, A. J., & Schwille, P. (2010). Reconstitution of proteins on electroformed giant unilamellar vesicles. Methods in Molecular Biology, 606, 173-184. [Link]

  • Veatch, S. L., & Keller, S. L. (2003). Separation of liquid phases in giant vesicles of ternary mixtures of phospholipids and cholesterol. Biophysical Journal, 85(5), 3074-3083. [Link]

  • Sengupta, P., et al. (2008). Structural Determinants for Partitioning of Lipids and Proteins Between Coexisting Fluid Phases in Giant Plasma Membrane Vesicles. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1783(12), 2311-2319. [Link]

  • Amaro, M., et al. (2016). Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location. Physical Chemistry Chemical Physics, 18(10), 7042-7053. [Link]

  • Lingwood, D., & Simons, K. (2010). Lipid Rafts as a Membrane-Organizing Principle. Science, 327(5961), 46-50. [Link]

  • Jablonsky, E., et al. (2022). A protocol for mimicking lipid-mediated phase separation on the membrane using giant unilamellar vesicles. STAR Protocols, 3(4), 101709. [Link]

  • Saremi, B. (2010). Synthesis of giant unilamellar vesicles (GUV) from RSE liposomes in high and low ionic strength buffers. Texas Tech University. [Link]

Sources

Method

Tracking exosome uptake using Sulforhodamine 101 DHPE labeling

Application Note & Protocols High-Fidelity Tracking of Exosome-Mediated Delivery Using Sulforhodamine 101 DHPE Labeling Abstract Exosomes are key mediators of intercellular communication, carrying molecular cargo that ca...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

High-Fidelity Tracking of Exosome-Mediated Delivery Using Sulforhodamine 101 DHPE Labeling

Abstract

Exosomes are key mediators of intercellular communication, carrying molecular cargo that can modulate the function of recipient cells. Understanding the dynamics of exosome uptake is fundamental to research in basic biology, diagnostics, and therapeutic delivery. This guide provides a comprehensive framework for labeling exosomes with Sulforhodamine 101 DHPE, a fluorescent lipophilic probe, to enable robust and reliable tracking of their cellular internalization. We delve into the mechanistic principles of the dye, present validated, step-by-step protocols for labeling, purification, and characterization, and detail a downstream application for quantifying exosome uptake by recipient cells. Critical controls and troubleshooting advice are integrated to ensure scientific rigor and prevent common artifacts associated with fluorescent labeling.

Introduction: The Need for Precise Exosome Tracking

Exosomes are nanosized (30-150 nm) extracellular vesicles (EVs) of endocytic origin, released by virtually all cell types.[1] They act as natural carriers for proteins, lipids, and nucleic acids, transferring these bioactive molecules between cells to influence physiological and pathological processes.[2] The potential of exosomes as diagnostic biomarkers and therapeutic delivery vehicles has generated immense interest. A critical aspect of this research is visualizing and quantifying their journey from a donor cell to a recipient cell, a process that requires precise and stable labeling of the vesicles themselves.

While various methods exist, including genetic reporters and covalent surface modification, direct labeling with fluorescent dyes remains a widely accessible and effective strategy.[3] Lipophilic dyes, which intercalate into the exosome's lipid bilayer, are particularly common.[1] However, this approach is fraught with potential artifacts, primarily from unbound dye forming aggregates or micelles that can be nonspecifically internalized by cells, leading to false-positive signals.[3][4]

This application note focuses on Sulforhodamine 101 DHPE (1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt) , a superior probe for high-fidelity exosome tracking. This molecule consists of two key parts:

  • A DHPE lipid anchor: This phosphoethanolamine moiety has two 16-carbon acyl chains that stably integrate into the exosome's phospholipid bilayer, mimicking a natural membrane lipid.[5][6]

  • A Sulforhodamine 101 fluorophore: A bright, photostable red fluorescent dye with excitation/emission maxima around 586/605 nm.[5][7]

The stable, lipid-mimicking insertion of DHPE minimizes dye leaching and reduces the risk of altering the exosome's native surface properties, which are crucial for receptor-mediated uptake pathways. This guide provides the technical foundation and validated protocols to leverage these advantages effectively.

Mechanism of Sulforhodamine 101 DHPE Labeling cluster_labeled Labeled Exosome Membrane Exo Hydrophilic Heads Hydrophobic Tails LabeledExo Hydrophilic Heads Sulforhodamine 101 Hydrophobic Tails DHPE Anchor Dye Sulforhodamine 101 (Fluorophore) DHPE (Lipid Anchor) Dye:d->Exo:t

Caption: Sulforhodamine 101 DHPE inserts into the exosome lipid bilayer via its hydrophobic DHPE anchor.

Experimental Design: A Workflow for Rigorous Analysis

A successful exosome tracking experiment hinges on a logical workflow that incorporates characterization and validation at every critical stage. The process ensures that the starting material is of high quality, the labeling is efficient, artifacts are removed, and the final biological assay is interpretable.

G cluster_prep Phase 1: Preparation & Labeling cluster_purify Phase 2: Purification & Validation cluster_app Phase 3: Application A 1. Isolate Exosomes (e.g., Ultracentrifugation, SEC) B 2. Baseline Characterization (NTA, WB, TEM) A->B Quality Control C 3. Fluorescent Labeling (Incubate with SR101-DHPE) B->C Proceed if validated D 4. Remove Unbound Dye (Size Exclusion Chromatography is Recommended) C->D Critical Step E 5. Post-Labeling Validation (Confirm integrity & labeling efficiency) D->E Quality Control F 6. Exosome Uptake Assay (Incubate labeled exosomes with cells) E->F Proceed if validated G 7. Analysis (Microscopy, Flow Cytometry) F->G Data Acquisition

Caption: Overall workflow for exosome labeling, validation, and uptake analysis.

Detailed Methodologies & Protocols

This section provides detailed, step-by-step protocols. It is crucial to first characterize the initial, unlabeled exosome population to establish a baseline for quality control.

Protocol 1: Baseline Characterization of Isolated Exosomes

Before labeling, it is imperative to confirm the identity and quality of your isolated exosomes according to the MISEV (Minimal Information for Studies of Extracellular Vesicles) guidelines.

  • Nanoparticle Tracking Analysis (NTA):

    • Purpose: To determine the size distribution and concentration of particles in the isolate.[8]

    • Procedure: Dilute the exosome suspension in particle-free PBS to achieve a concentration within the instrument's optimal range (typically 107-109 particles/mL).[9]

    • Expected Result: A particle population with a peak diameter between 30-150 nm.

  • Western Blot:

    • Purpose: To confirm the presence of exosome-enriched proteins and the absence of contaminating cellular proteins.

    • Procedure: Lyse exosomes and perform SDS-PAGE followed by immunoblotting.

    • Expected Result: Positive detection for at least one transmembrane protein (e.g., CD9, CD63, CD81) and one cytosolic protein (e.g., TSG101, Alix).[2][8]

  • Transmission Electron Microscopy (TEM):

    • Purpose: To visualize the morphology of the vesicles.[2][10]

    • Procedure: Fix the exosome sample, adsorb onto a TEM grid, and negatively stain (e.g., with uranyl acetate).

    • Expected Result: Observation of intact, cup-shaped vesicular structures characteristic of isolated exosomes.

Protocol 2: Labeling Exosomes with Sulforhodamine 101 DHPE

This protocol assumes a starting quantity of approximately 100 µg of exosomes (as measured by a protein assay like BCA) or ~1x1011 particles. Adjust volumes accordingly.

Materials:

  • Purified exosomes in PBS

  • Sulforhodamine 101 DHPE (SR101-DHPE)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Particle-free PBS (filtered through a 0.02 µm filter)

  • Incubator or heat block at 37°C

  • Low-protein-binding microcentrifuge tubes

Reagent Preparation:

  • SR101-DHPE Stock (1 mM): Carefully dissolve the lyophilized powder in anhydrous DMSO to a final concentration of 1 mM. Mix thoroughly. Store in small aliquots at -20°C, protected from light and moisture.

Labeling Procedure:

  • Place 100 µg of exosomes (in a volume of up to 100 µL of PBS) into a low-protein-binding microcentrifuge tube.

  • Warm the exosome sample and the SR101-DHPE stock solution to room temperature.

  • Add 1 µL of 1 mM SR101-DHPE stock solution to the 100 µL exosome sample for a final dye concentration of approximately 10 µM.

    • Scientific Rationale: This concentration provides a balance between high labeling efficiency and minimizing unincorporated dye. Higher concentrations can increase the risk of dye aggregation.[1]

  • Mix gently by flicking the tube. Avoid vigorous vortexing, which can damage the exosomes.

  • Incubate the mixture for 20-30 minutes at 37°C, protected from light.

    • Scientific Rationale: Incubation at 37°C increases membrane fluidity, facilitating the efficient insertion of the DHPE lipid anchor into the exosome bilayer.

Protocol 3: Purification of Labeled Exosomes from Unbound Dye

This is the most critical step for preventing experimental artifacts. Size Exclusion Chromatography (SEC) is the recommended method as it effectively separates particles based on size.[4][11]

Purification by Size Exclusion Chromatography (SEC) Input Sample Input: Labeled Exosomes + Free Dye Column SEC Column (Porous Beads) Input->Column 1. Load Sample Fraction1 Early Fractions: Purified Labeled Exosomes Column->Fraction1 2. Elute with PBS (Exosomes bypass beads) Fraction2 Late Fractions: Free Dye / Aggregates Column->Fraction2 3. Elute with PBS (Dye enters beads, elutes later)

Caption: SEC separates larger labeled exosomes from smaller free dye molecules.

Materials:

  • Commercially available exosome SEC columns (e.g., qEV columns) or a self-packed column.

  • Particle-free PBS

  • Fraction collection tubes

SEC Procedure:

  • Equilibrate the SEC column according to the manufacturer's instructions, typically by washing with an excess of particle-free PBS.

  • Carefully load the entire volume of the labeling reaction (~101 µL) onto the top of the column bed.

  • Allow the sample to fully enter the column bed.

  • Begin elution by adding particle-free PBS to the top of the column.

  • Collect fractions of a defined volume (e.g., 200 µL per fraction) as the buffer flows through.

    • Scientific Rationale: Labeled exosomes are larger than the pores of the SEC matrix and will travel in the void volume, eluting first. Smaller free dye molecules and dye-protein aggregates will enter the pores, taking a longer path, and thus elute in later fractions.

  • Identify the exosome-containing fractions. This is typically done by measuring the protein content (e.g., Nanodrop A280) or particle concentration (NTA) of each fraction. The fractions corresponding to the first particle/protein peak contain your purified, labeled exosomes.

  • Pool the relevant exosome-containing fractions.

Protocol 4: Post-Labeling Validation
  • Confirm Exosome Integrity: Re-run NTA on the purified, labeled exosome pool. The particle size distribution should be unchanged from the baseline characterization, confirming that the labeling and purification process did not induce aggregation.

  • Assess Labeling Efficiency (Optional): Use fluorescence NTA (fNTA) to determine the percentage of particles that are fluorescent, providing a direct measure of labeling efficiency.[12] Alternatively, measure the fluorescence of the pooled fractions using a spectrofluorometer.

ParameterPre-Labeling (Baseline)Post-Labeling (Expected)Purpose
NTA (Size) Peak at 30-150 nmUnchangedCheck for aggregation
NTA (Concentration) Measure baselineShould decrease due to sample loss during purificationQuantify recovery
TEM Cup-shaped vesiclesUnchanged morphologyCheck for structural damage
fNTA N/A>80% fluorescent particlesConfirm successful labeling

Application Protocol: In Vitro Exosome Uptake Assay

This protocol describes how to use the validated, labeled exosomes to monitor their uptake by recipient cells using fluorescence microscopy and flow cytometry.

Materials:

  • Recipient cells cultured in a suitable format (e.g., 24-well plate, 8-well chamber slide)

  • Purified, SR101-DHPE-labeled exosomes

  • Complete cell culture medium

  • PBS and 4% Paraformaldehyde (PFA) for fixing

  • Nuclear stain (e.g., DAPI)

  • (Optional) Endosomal/lysosomal marker (e.g., LysoTracker Green, anti-LAMP1 antibody)

Uptake Procedure:

  • Seed recipient cells and allow them to adhere and grow to ~70% confluency.

  • Establish Critical Controls: Prepare wells for each condition:

    • Condition A (Experimental): Cells + Labeled Exosomes (e.g., 1-10 µg or 108-109 particles per well).

    • Condition B (Control 1): Cells only (to measure baseline cell autofluorescence).

    • Condition C (Control 2 - CRITICAL): Cells + "Mock" Control. To create this, process a solution of 10 µM SR101-DHPE in PBS (without exosomes) through the exact same SEC purification protocol. Add the equivalent volume from the "exosome" fractions to the cells. This control is essential to prove that any observed signal is from labeled exosomes, not from residual dye aggregates.

  • Remove the culture medium from the cells and replace it with the medium containing the respective experimental or control solutions.

  • Incubate the cells for a desired time course (e.g., 1, 4, 12, 24 hours) at 37°C in a CO2 incubator.

  • After incubation, wash the cells thoroughly 2-3 times with cold PBS to remove any non-adherent exosomes.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash again with PBS and add a nuclear counterstain like DAPI.

  • The cells are now ready for analysis.

Analysis Methods:

  • Fluorescence Microscopy:

    • Procedure: Image the cells using a confocal microscope with appropriate laser lines for DAPI (e.g., 405 nm) and Sulforhodamine 101 (e.g., 561 nm).

    • Interpretation: Observe red punctate signals within the cytoplasm of cells in the experimental condition. Co-localization with endosomal markers can provide insight into the uptake pathway. The critical "Mock" control should show minimal to no red signal.

  • Flow Cytometry:

    • Procedure: After incubation and washing (step 5), detach the cells using a non-enzymatic solution (e.g., cell stripper or gentle scraping). Resuspend in FACS buffer and analyze on a flow cytometer.

    • Interpretation: Quantify the percentage of red-fluorescent (SR101-positive) cells and the mean fluorescence intensity (MFI) of the positive population. This provides a robust quantitative measure of overall exosome uptake.

Troubleshooting

ObservationPotential Cause(s)Recommended Solution(s)
High background in "Mock" control Inefficient removal of unbound dye.Use a fresh SEC column with a higher resolving power. Ensure the dye stock was fully dissolved and not aggregated.
Low or no signal in experimental cells Low labeling efficiency; insufficient exosome concentration; short incubation time.Validate labeling efficiency with fNTA. Increase the concentration of labeled exosomes or extend the incubation period.
Labeled exosomes aggregate in NTA Over-labeling; harsh handling (vortexing); poor quality exosome prep.Reduce the dye concentration during labeling. Always mix gently. Ensure the initial exosome prep is monodisperse.
Fluorescence only at the cell periphery Exosomes are bound but not internalized.The incubation time may be too short. Alternatively, perform incubation at 4°C as a control; uptake is an active process and should be inhibited at low temperatures.

Conclusion

Sulforhodamine 101 DHPE is a powerful tool for tracking exosome uptake, offering stable membrane labeling with its unique lipid anchor design. However, its successful application is entirely dependent on a scientifically rigorous workflow. By implementing baseline characterization, ensuring the complete removal of unbound dye via methods like size exclusion chromatography, and incorporating the critical "mock labeling" control, researchers can generate high-fidelity data that accurately reflects the biological process of exosome internalization. This approach eliminates common artifacts and builds a foundation of trust in the experimental outcomes, paving the way for deeper insights into the roles of exosomes in health and disease.

Sources

Application

Advanced Two-Photon Microscopy Applications for Sulforhodamine 101 DHPE

Chemical Context & Mechanistic Principles Sulforhodamine 101 (SR101) is a highly photostable, red-emitting fluorophore widely utilized in neurobiology and biophysics. When conjugated to the phospholipid 1,2-dihexadecanoy...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context & Mechanistic Principles

Sulforhodamine 101 (SR101) is a highly photostable, red-emitting fluorophore widely utilized in neurobiology and biophysics. When conjugated to the phospholipid 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE), it forms SR101-DHPE —a premier lipophilic probe for membrane dynamics.

Expert Note: In lipid biophysics literature, researchers frequently utilize Texas Red-DHPE. Because Texas Red is simply the sulfonyl chloride derivative of Sulforhodamine 101, SR101-DHPE and Texas Red-DHPE share identical spectral properties and membrane partitioning behaviors, making their application protocols interchangeable (1)[1].

The utility of SR101-DHPE in membrane biophysics stems from its steric profile. The bulky sulforhodamine headgroup prevents the lipid conjugate from packing tightly with saturated acyl chains (e.g., DPPC) and cholesterol. Consequently, thermodynamic constraints dictate that SR101-DHPE partitions almost exclusively into the Liquid-disordered (Ld) phase , providing a reliable "negative stain" for lipid rafts (Liquid-ordered, Lo, phase).

Photophysical Causality: Why Two-Photon Excitation?

While SR101-DHPE can be imaged using standard one-photon confocal microscopy (excitation ~561 nm or 594 nm), Two-Photon Excitation (2PE) offers critical advantages for lipid biophysics and drug delivery assays.

2PE relies on the simultaneous absorption of two lower-energy (near-infrared) photons. SR101 exhibits a robust two-photon action cross-section of approximately 20–30 Göppert-Mayer (GM) units at an excitation wavelength of ~830 nm, with secondary deep-tissue excitation peaks around 1280 nm (2)[2].

The Causality of Choice: Continuous one-photon excitation rapidly bleaches membrane probes and induces localized reactive oxygen species (ROS), leading to lipid peroxidation and artificial membrane deformation. Because 2PE probability depends on the square of the light intensity, excitation is strictly confined to the femtoliter-scale focal volume. This eliminates out-of-focus photobleaching and preserves the delicate thermodynamic state of model membranes like Giant Unilamellar Vesicles (GUVs) and Supported Lipid Bilayers (SLBs) (3)[3].

Quantitative Data Synthesis

To facilitate experimental design, the critical photophysical and biophysical parameters of SR101-DHPE under 2PE are summarized below.

ParameterValue / CharacteristicCausality / Experimental Implication
Fluorophore Core Sulforhodamine 101Provides high quantum yield (~0.3 in lipids) and superior photostability compared to standard rhodamines.
Optimal 2PE Wavelength ~830 nm (or ~1280 nm)Matches the 2PE absorption peak, minimizing thermal damage to the surrounding aqueous buffer.
2PE Cross-Section ~20–30 GMHigh non-linear absorption allows for lower laser power, preserving lipid structural integrity.
Phase Partitioning Liquid-disordered (Ld)Bulky headgroup disrupts tight acyl chain packing, enabling the visualization of Lo phase (lipid rafts) by exclusion.
Emission Maximum ~605 nm (Red)Spectrally distinct from common green probes (e.g., Bodipy FL), making it ideal for dual-color cross-correlation.

Application Workflow I: Mapping Lipid Rafts in GUVs

Giant Unilamellar Vesicles (GUVs) are cell-sized model membranes used to study lipid phase separation. SR101-DHPE is utilized to map the fluid, disordered regions of these vesicles.

GUV_Workflow A 1. Lipid Mixture Prep (DOPC/DPPC/Chol + SR101-DHPE) B 2. Film Deposition on ITO-Coated Glass A->B C 3. Electroformation (10 Hz, 3V, 60°C) B->C D 4. Two-Photon Excitation (λ = 830 nm) C->D E 5. Ld Phase Visualization (SR101-DHPE Emission) D->E

Workflow for GUV electroformation and 2PE visualization of Ld phase domains.

Step-by-Step Protocol: GUV Electroformation & Imaging
  • Lipid Preparation: In a clean glass vial, mix DOPC, DPPC, and Cholesterol (40:40:20 molar ratio) in chloroform. Add 0.5 mol% SR101-DHPE.

  • Film Deposition: Spread 10 µL of the lipid mixture evenly onto the conductive side of an Indium Tin Oxide (ITO) coated glass slide. Dry under a gentle nitrogen stream, followed by 2 hours in a vacuum desiccator to remove trace solvent.

  • Electroformation: Assemble the ITO chamber and hydrate the lipid film with a 300 mOsm sucrose solution. Apply an AC field (10 Hz, 3 V peak-to-peak) at 60°C (above the Tm​ of DPPC) for 2 hours.

  • Harvesting & Annealing: Cool the chamber slowly to room temperature at a rate of 1°C/min. Causality: Slow cooling provides the thermodynamic time required for nanoscopic domains to coalesce into macroscopic Lo/Ld domains. Harvest the GUVs into an observation chamber containing iso-osmolar glucose (the density difference allows GUVs to settle).

  • 2PE Imaging: Excite the sample using a mode-locked Ti:Sapphire laser tuned to 830 nm. Collect emission through a 605/50 nm bandpass filter.

Self-Validation System: Prepare a control batch of DOPC-only GUVs (lacking cholesterol and DPPC). SR101-DHPE must exhibit uniform, unbroken fluorescence across the entire membrane. If puncta or domains appear in this control, it indicates undissolved dye aggregates or lipid oxidation, invalidating the phase separation data.

Application Workflow II: Dual-Color TP-FCCS for Membrane Tethering

Two-Photon Fluorescence Cross-Correlation Spectroscopy (TP-FCCS) measures the co-diffusion of two distinct fluorophores. By using SR101-DHPE (red) and a complementary green probe (e.g., Oregon Green DHPE), researchers can quantify membrane tethering or fusion events at the single-liposome level (4)[4].

FCCS_Logic A Target Liposomes (Oregon Green DHPE) C Membrane Tethering (Protein Mediated) A->C B Sensor Liposomes (SR101-DHPE) B->C D Simultaneous 2PE (Focal Volume) C->D E Fluorescence Fluctuation Detection D->E F Cross-Correlation Analysis (G_cross > 0) E->F

Logical flow of dual-color TP-FCCS for detecting liposome tethering.

Step-by-Step Protocol: TP-FCCS Measurement
  • Sensor Liposome Prep: Prepare liposomes consisting of POPC and 1 mol% SR101-DHPE.

  • Target Liposome Prep: Prepare a separate batch of liposomes containing POPC, 20% DOPS (acidic lipid to facilitate protein binding), and 1.5 mol% Oregon Green-DHPE.

  • Extrusion: Extrude both batches 21 times through a 50 nm polycarbonate membrane. Causality: Uniform size distribution is mathematically required to ensure consistent diffusion times ( τD​ ) through the 2PE focal volume.

  • Assay Assembly: Mix 10 nM of each liposome population in a standard HEPES buffer (pH 7.4, 150 mM KCl). Add the tethering agent of interest (e.g., Synaptotagmin-1 and Ca2+ ).

  • Data Acquisition: Park the 2PE laser (tuned to 830 nm) in the solution. Causality of 2PE: A single 830 nm IR laser simultaneously excites both Oregon Green and SR101. This ensures perfect focal volume overlap, avoiding the chromatic aberration inherent in dual-laser one-photon FCCS. Record fluorescence fluctuations for 100 seconds and calculate the cross-correlation function Gcross​(τ) .

Self-Validation System: Run the liposome mixture without the tethering agent (e.g., omit the protein or Ca2+ ). The cross-correlation amplitude at time zero, Gcross​(0) , must be statistically indistinguishable from zero. A positive baseline indicates optical crosstalk (bleed-through) or non-specific liposome aggregation, which must be corrected before analyzing actual tethering events.

References

  • Imaging Giant Vesicle Membrane Domains with a Luminescent Europium Tetracycline Complex Source: ACS Omega URL
  • In vivo multiphoton imaging of a diverse array of fluorophores to investigate deep neurovascular structure Source: PMC / NIH URL
  • Sensitive Detection of Protein Binding to the Plasma Membrane with Dual-Color Z-Scan Fluorescence Source: bioRxiv URL
  • Cis- and trans-membrane interactions of synaptotagmin-1 Source: PNAS URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Lipid Exchange Artifacts with Sulforhodamine 101 DHPE

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with researchers who are frustrated by false-positive fusion signals when using Sulforhodamine 101 1,2-dihexadec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with researchers who are frustrated by false-positive fusion signals when using Sulforhodamine 101 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (commonly known as Texas Red® DHPE or TR-DHPE). While TR-DHPE is a premier fluorescent lipid probe for single-virus and liposome fusion assays due to its high extinction coefficient and excellent spectral overlap for FRET[1], its amphiphilic nature makes it highly susceptible to spontaneous intermembrane transfer (lipid exchange) through the aqueous phase.

This guide provides a self-validating framework to distinguish true membrane hemifusion/fusion from lipid exchange artifacts, ensuring the scientific integrity of your biophysical assays.

The Mechanistic Basis of Lipid Exchange Artifacts

To troubleshoot effectively, we must first understand the causality behind the artifact. Spontaneous lipid exchange occurs when fluorescent lipid monomers desorb from the donor membrane, diffuse through the aqueous phase, and insert into an acceptor membrane[2]. Because TR-DHPE undergoes dilutional dequenching upon transferring to an unlabeled acceptor membrane, this monomeric transfer perfectly mimics the fluorescence spike expected from true hemifusion or full fusion[3][4].

Why does TR-DHPE exchange spontaneously?

  • Headgroup Hydrophobicity & Charge: While DHPE has two long (C16) acyl chains that anchor it strongly, the bulky, negatively charged Sulforhodamine 101 headgroup increases its aqueous solubility compared to unlabeled structural lipids[5].

  • Electrostatic Repulsion: At high local concentrations, the net negative charge of the TR-DHPE headgroups creates electrostatic repulsion, driving monomers out of the lipid bilayer and into the aqueous phase[5].

  • Membrane Curvature & Packing Defects: Highly curved membranes (e.g., small unilamellar vesicles or viral envelopes) exhibit lipid packing defects, lowering the activation energy required for lipid desorption[6].

Mechanism Start TR-DHPE Donor Membrane (Self-Quenched) Trigger Experimental Trigger (e.g., Low pH, SNAREs) Start->Trigger Branch1 True Fusion Pathway (Stalk Formation -> Pore) Trigger->Branch1 Specific Interaction Branch2 Artifact Pathway (Monomer Desorption) Trigger->Branch2 Spontaneous Exchange Event1 Lipid Mixing + Content Mixing Branch1->Event1 Event2 Aqueous Diffusion & Acceptor Insertion Branch2->Event2 Result Fluorescence Dequenching (Indistinguishable by Intensity Alone) Event1->Result Event2->Result

Workflow differentiating true fusion from lipid exchange artifacts leading to false-positive signals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing rapid fluorescence dequenching even before adding my fusion trigger (e.g., calcium or low pH). What is happening? A: You are witnessing classic spontaneous lipid exchange. When donor and acceptor vesicles are mixed, TR-DHPE monomers partition into the aqueous phase and insert into the excess unlabeled acceptor membranes[2]. Expert Fix: Keep TR-DHPE below 1.0 mol%. Higher concentrations increase electrostatic repulsion between the Sulforhodamine headgroups, driving desorption[5][7]. Additionally, perform binding/docking steps at 4°C to kinetically trap the lipids, then rapidly shift to 37°C simultaneously with the fusion trigger[6].

Q2: How do I definitively prove that my TR-DHPE signal is due to fusion and not exchange? A: A self-validating system requires an orthogonal assay. You must couple your lipid mixing assay (TR-DHPE dequenching) with a content mixing assay (e.g., Calcein encapsulation)[8]. In true fusion, the dilution of the lipid probe occurs concurrently with the mixing of aqueous contents. If red dequenching occurs gradually without green content mixing, it is an exchange artifact.

Q3: Does the lipid composition of my acceptor membrane affect TR-DHPE exchange artifacts? A: Yes. Acceptor membranes with high liquid-disordered (Ld) phase fractions readily accept exchanging TR-DHPE monomers. TR-DHPE preferentially partitions into Ld phases and binds to phosphatidylcholines (like DPPC) via electrostatic interactions, which can alter local melting temperatures[2][9]. Including cholesterol (up to 30 mol%) in the acceptor membrane increases lipid packing density and significantly reduces the insertion rate of artifactual monomers.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following methodology integrates internal controls to isolate true fusion from exchange artifacts.

Protocol: Optimized Single-Virus / Liposome Fusion Assay with TR-DHPE

This protocol utilizes an optimized self-quenched concentration of TR-DHPE and validates fusion via content mixing[3][8].

Step 1: Preparation of Self-Quenched Donor Vesicles

  • Prepare a lipid mixture in chloroform containing structural lipids (e.g., POPC/Cholesterol) and exactly 0.8 mol% TR-DHPE [5]. Causality Check: 0.8 mol% is the optimal threshold where self-quenching is highly efficient (reducing lifetime to ~30% and intensity to 10%), but electrostatic repulsion is minimized to prevent spontaneous monomer desorption[5].

  • Dry the lipid film under a gentle stream of nitrogen, followed by 2 hours in a vacuum desiccator to remove residual solvent.

Step 2: Dual-Labeling for Content Mixing (The Validation Step)

  • Hydrate the lipid film with a buffer containing 50 mM Calcein (a self-quenched concentration)[8].

  • Subject the suspension to 5 freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Extrude the suspension 11 times through a 100 nm polycarbonate filter to form large unilamellar vesicles (LUVs).

  • Critical Step: Purify the vesicles via a Sephadex G-50 size-exclusion column. Causality Check: This removes both unencapsulated Calcein and, crucially, unincorporated micellar TR-DHPE that would otherwise cause massive background exchange.

Step 3: Execution and Kinetic Monitoring

  • Immobilize acceptor membranes (e.g., target liposomes or supported lipid bilayers) in a microfluidic flow cell[3][10].

  • Introduce the TR-DHPE/Calcein dual-labeled donor vesicles at 4°C to allow specific docking without premature fusion or exchange[6].

  • Wash out unbound donors thoroughly with cold buffer.

  • Trigger fusion (e.g., via buffer exchange to pH 5.0, or addition of SNAREs) while simultaneously shifting the temperature to 37°C[4][8].

  • Data Interpretation: True fusion is defined only when TR-DHPE dequenching (red channel) is temporally correlated with Calcein dequenching (green channel)[8].

Quantitative Data & Optimization Guidelines

To facilitate rapid troubleshooting, reference the following tables for probe selection and artifact mitigation.

Table 1: Comparison of Fluorescent Lipid Probes and Exchange Potential
Fluorescent Lipid ProbeAcyl Chain LengthHeadgroup ChargeSpontaneous Exchange RateRecommended Application
TR-DHPE (Sulforhodamine 101)C16 (Dihexadecanoyl)Negative (-1)ModerateSingle-virus fusion, FRET acceptor[1][3]
NBD-PE VariableNeutral/NegativeHighFRET donor (requires strict controls)
DiI (DiIC18(3)) C18Positive (+1)Very LowLong-term tracking, cell-cell fusion[1]
BODIPY FL DHPE C16NeutralLowPhase separation, FRET donor[7][11]
Table 2: Troubleshooting Matrix for TR-DHPE Artifacts
SymptomMechanistic CauseCorrective Action
High baseline fluorescence before triggerIncomplete removal of micellar TR-DHPE during prep.Re-purify donors using a fresh Sephadex G-50 column or ultracentrifugation.
Gradual signal increase in target membranes without triggerMonomer desorption due to high probe concentration.Reduce TR-DHPE to ≤ 0.8 mol%. Add 20-30% cholesterol to acceptor membranes[5][9].
TR-DHPE dequenching but no content mixingHemifusion arrest OR lipid exchange artifact.Perform a dithionite reduction assay or use a FRET pair to confirm true hemifusion vs. exchange.
Probe clustering/phase separationTR-DHPE electrostatic binding to specific lipids (e.g., DPPC).Ensure lipid mixing above the transition temperature; avoid highly ordered phase mismatch[2].

References

  • Single-Virus Microscopy of Biochemical Events in Viral Entry. diva-portal.org.[Link]

  • Self-Quenching Behavior of a Fluorescent Probe Incorporated within Lipid Membranes Explored Using Electrophoresis and Fluorescence Lifetime Imaging Microscopy. The Journal of Physical Chemistry B - ACS Publications.[Link]

  • The Impact of Texas Red on Lipid Bilayer Properties. ResearchGate.[Link]

  • Single Molecule Observation of Liposome-Bilayer Fusion Thermally Induced by Soluble N-Ethyl Maleimide Sensitive-Factor Attachment Protein Receptors (SNAREs). PMC.[Link]

  • Surface-Attached Model Lipid Membranes Derived from Human Red Blood Cells. Langmuir.[Link]

  • Precise Triggering and Chemical Control of Single-Virus Fusion within Endosomes. ASM.org.[Link]

  • Precise triggering and chemical control of single-virus fusion within endosomes. bioRxiv.org.[Link]

  • Molecular topography imaging by intermembrane fluorescence resonance energy transfer. PMC.[Link]

  • Lipopolysaccharide-Induced Dynamic Lipid Membrane Reorganization: Tubules, Perforations, and Stacks. PMC.[Link]

  • Dynamics of Crowding-Induced Mixing in Phase Separated Lipid Bilayers. PMC.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Sulforhodamine 101 DHPE Solubility

Welcome to the Application Scientist Support Center. This guide is engineered for researchers, biochemists, and drug development professionals struggling with the aqueous insolubility of Sulforhodamine 101 DHPE (commonly...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers, biochemists, and drug development professionals struggling with the aqueous insolubility of Sulforhodamine 101 DHPE (commonly known as Texas Red™ DHPE).

Because this fluorescent lipid probe is notoriously difficult to handle in aqueous environments, this guide bypasses generic advice to provide mechanistic causality, validated troubleshooting protocols, and self-validating experimental workflows.

Part 1: Mechanistic FAQ – Understanding the Insolubility Causality

Q: Why does Sulforhodamine 101 DHPE immediately precipitate when added to my PBS or HEPES buffer? A: The insolubility is driven by competing thermodynamic forces. Sulforhodamine 101 DHPE consists of a bulky, rigid, and planar fluorophore headgroup conjugated to a highly hydrophobic phospholipid tail (1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine)[1]. When introduced directly into an aqueous environment, two events occur simultaneously:

  • The Hydrophobic Effect: The long C16:0 hydrocarbon chains rapidly self-associate to minimize thermodynamically unfavorable contact with water.

  • π−π Stacking: The planar aromatic rings of the rhodamine headgroups stack together.

This dual-action causality results in the formation of massive, insoluble aggregates. Within these aggregates, the fluorophores are in such close proximity that they undergo severe self-quenching, rendering the probe optically useless and physically incapable of inserting into target lipid bilayers[2].

Q: If I cannot use water, what is the optimal stock solvent? A: The choice of solvent depends entirely on your downstream application. Chloroform is the gold standard for de novo liposome preparation because it allows perfect co-solvation of the probe with bulk lipids[3]. However, chloroform is highly toxic to live cells. If you are labeling pre-existing biological membranes or viral particles, Absolute Ethanol or DMSO must be used as a miscible carrier solvent[4].

Part 2: Quantitative Data & Working Parameters

To ensure proper solvation and prevent self-quenching, strictly adhere to the solvent compatibilities and working concentrations outlined below.

Table 1: Solvent Compatibility & Stock Preparation
SolventSolubility ProfileRecommended Use CaseCritical Limitations
Chloroform Excellent (>10 mg/mL)Lipid film hydration (Synthetic Liposomes)Highly toxic; must be completely evaporated prior to buffer addition.
Absolute Ethanol Good (~0.75 - 1 mg/mL)Solvent injection (Live cells / Viral particles)>1% v/v final concentration will lyse or destabilize biological membranes.
DMSO Good (~1 mg/mL)Cell culture labelingDifficult to evaporate; highly hygroscopic.
Aqueous Buffers Insoluble Final working solution onlyProbe will instantly aggregate if added directly as a dry powder.
Table 2: Application-Specific Working Concentrations
ApplicationRecommended ConcentrationMechanistic Rationale
FRET Acceptor 0.5 - 1.0 mol%High enough for efficient energy transfer from NBD/BODIPY donors, low enough to avoid self-quenching[2].
General Membrane Staining 0.1 - 0.5 mol%Provides bright fluorescence without altering the native membrane fluidity or inducing phase separation.
Single-Virus Fusion Assays 2 - 6 µL of 0.75 mg/mL stockOptimized specifically for dilutional dequenching upon lipid mixing during viral entry[4].

Part 3: Validated Experimental Protocols

Protocol A: De Novo Liposome Preparation (Lipid Film Hydration)

Use this method when creating synthetic Small Unilamellar Vesicles (SUVs) or Giant Unilamellar Vesicles (GUVs).

The Causality of the Method: By mixing the probe and bulk lipids in a mutually miscible organic solvent before encountering water, you force a homogeneous distribution. When the solvent is removed, the probe is trapped within the lipid matrix, preventing it from self-aggregating when the aqueous buffer is finally introduced[3].

Step-by-Step Workflow:

  • Stock Preparation: Prepare a 1 mg/mL stock of Texas Red DHPE in anhydrous chloroform. Prepare your bulk lipid (e.g., DOPC) stock at 10-25 mg/mL in chloroform.

  • Mixing: In a clean glass vial, combine the bulk lipid and Texas Red DHPE. Keep the probe concentration between 0.1 mol% and 1.0 mol%.

  • Evaporation: Evaporate the chloroform under a gentle stream of nitrogen gas. Rotate the vial to form a uniform, thin lipid film on the glass walls.

  • Desiccation: Place the vial in a vacuum desiccator for a minimum of 2 hours to remove trace organic solvent.

  • Hydration: Add the desired aqueous buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4) to achieve a final lipid concentration of ~1-10 mg/mL.

  • Vesicle Formation: Vortex vigorously for 10 minutes at a temperature above the phase transition temperature ( Tm​ ) of the bulk lipid.

  • Extrusion: Pass the turbid suspension 11-21 times through a polycarbonate membrane (e.g., 100 nm pores) using a mini-extruder.

Self-Validating System Check: If the lipid film is not completely dry, residual chloroform will cause the liposomes to form irregular, leaky structures. During extrusion, the suspension will transition from a milky, opaque solution (multilamellar vesicles) to a clear, slightly tinted transparent solution (SUVs). This optical clearing is your physical validation that the protocol has succeeded and the probe is properly solvated in the bilayer.

LipidFilm A 1. Mix Lipids + Probe (in Chloroform) B 2. N2 Gas Evaporation (Thin Film Formation) A->B Solvent Removal C 3. Vacuum Desiccation (Remove Trace Solvent) B->C D 4. Buffer Hydration (Add Aqueous Phase) C->D Phase Change E 5. Vortex & Heat (Multilamellar Vesicles) D->E F 6. Extrusion (Uniform SUVs) E->F Sizing

Workflow for incorporating Texas Red DHPE into synthetic liposomes via lipid film hydration.

Protocol B: Solvent Injection Method (For Live Cells / Viral Particles)

Use this method when you cannot dry down the target membranes (e.g., live cells, intact viral particles, or pre-formed hybrid erythrocyte liposomes).

The Causality of the Method: Because you cannot use chloroform with live biologicals, you must use a water-miscible carrier solvent (Ethanol). The rapid injection of the ethanol stock into a large volume of buffer creates a kinetic competition. The probe must partition into the hydrophobic core of the biological membrane faster than it can self-aggregate in the aqueous buffer[4].

Step-by-Step Workflow:

  • Stock Preparation: Dissolve Texas Red DHPE in absolute ethanol to a concentration of 0.75 mg/mL.

  • Buffer Equilibration: Pre-warm the target aqueous buffer (e.g., HEPES) to 37°C. Heat increases the kinetic energy, aiding in rapid dispersion.

  • Rapid Injection: While vigorously vortexing or stirring the buffer, rapidly inject a micro-volume of the probe stock. Critical: The final concentration of ethanol must not exceed 1% (v/v).

  • Immediate Incubation: Immediately add the target cells or viral particles to the mixture. Incubate for 15-30 minutes to allow the lipophilic DHPE tails to partition into the biological membranes.

  • Washing: Centrifuge or dialyze the sample to remove any unincorporated probe aggregates and residual ethanol.

Self-Validating System Check: The rapid injection and immediate presence of target membranes are non-negotiable. If you observe red, sand-like particulate matter settling at the bottom of the tube after incubation, the injection was too slow or the solvent concentration was too high. A lack of visible precipitate and a uniform fluorescent signal under the microscope validates successful membrane integration.

SolventInjection S1 Prepare Probe Stock (EtOH or DMSO) S3 Rapid Injection (<1% v/v final solvent) S1->S3 S2 Pre-warm Aqueous Buffer (e.g., 37°C) S2->S3 S4 Immediate Incubation with Target Membranes S3->S4 Prevents Micelles S5 Wash / Centrifuge (Remove Aggregates) S4->S5

Solvent injection methodology for labeling pre-existing membranes or live cells.

References

  • Caroline Ajo-Franklin Research Group. "Preparation of small unilamellar vesicles." Source: lbl.gov. URL: [Link]

  • DiVA Portal. "Single-Virus Microscopy of Biochemical Events in Viral Entry." Source: diva-portal.org. URL: [Link]

Sources

Troubleshooting

Improving incorporation efficiency of SR101 DHPE into liposomes

Welcome to the Advanced Applications Support Center. This guide is designed for researchers and drug development professionals working with SR101 DHPE (Sulforhodamine 101 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolami...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is designed for researchers and drug development professionals working with SR101 DHPE (Sulforhodamine 101 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine), commonly known as Texas Red DHPE.

While SR101 DHPE is an exceptionally bright and photostable probe for resonance energy transfer (RET), membrane fusion assays, and in vivo tracking[1], its bulky, highly polar headgroup presents unique thermodynamic challenges during liposome self-assembly. This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure maximum incorporation efficiency.

Part 1: Quantitative Formulation Guidelines

To prevent membrane destabilization and signal quenching, formulation parameters must be strictly controlled. Table 1 summarizes the optimal physicochemical parameters for SR101 DHPE incorporation.

Table 1: SR101 DHPE Physicochemical Properties & Formulation Rules

ParameterOptimal Range / ValueMechanistic Rationale (Causality)
Molar Ratio 0.1 - 0.5 mol%Exceeding 1 mol% forces fluorophores into close spatial proximity, triggering homo-FRET and severe self-quenching[2].
Excitation / Emission 586 nm / 605 nmIdeal for red-channel fluorescence imaging; acts as an excellent RET acceptor[1].
Solvent System CHCl₃ : MeOH (2:1 v/v)Pure chloroform cannot solvate the bulky sulforhodamine headgroup. Methanol is required to disrupt hydrogen bonding and prevent aggregation[3].
Hydration Temp. > 65°CMust exceed the phase transition temperature (Tm) of the DHPE tail (~63°C) to ensure fluid-phase mixing and prevent probe exclusion.
Cholesterol Content 30 - 40 mol%Cholesterol fills interstitial voids created by the bulky SR101 headgroup, reducing membrane permeability and stabilizing the vesicle[3].

Part 2: Self-Validating Experimental Protocol

The following protocol utilizes Thin Film Hydration followed by Extrusion. It is designed as a self-validating system —meaning built-in checkpoints allow you to verify success at each critical stage before proceeding.

Protocol: Optimal Incorporation of SR101 DHPE

Step 1: Lipid Solubilization Dissolve your matrix lipids (e.g., DPPC, Cholesterol) and SR101 DHPE (0.5 mol%) in a Chloroform:Methanol (2:1, v/v) mixture.

  • Causality: The methanol ensures the highly polar Sulforhodamine 101 headgroup is fully solvated, preventing premature micellization.

Step 2: Solvent Evaporation (Validation Checkpoint 1) Dry the lipid mixture under a gentle stream of Nitrogen gas while rotating the vessel to form a thin film. Place under vacuum desiccation for at least 2 hours.

  • Self-Validation: Inspect the flask. A successful film is uniformly pink/red and translucent. If you see opaque, dark red specks, phase separation has occurred. Redissolve in a solvent with a higher methanol ratio.

Step 3: Film Hydration Rehydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) heated to at least 65°C. Vortex intermittently for 30 minutes to form Multilamellar Vesicles (MLVs).

Step 4: Size Reduction via Extrusion Pass the MLV suspension through a 100 nm polycarbonate membrane 11 to 21 times using a mini-extruder heated to 65°C.

  • Causality: An odd number of passes ensures the final extrudate ends up in the receiver syringe, leaving large, unextruded aggregates behind in the donor syringe[4].

Step 5: Purification & Verification (Validation Checkpoint 2) Remove unincorporated SR101 DHPE using a Sephadex G-50 Size Exclusion Chromatography (SEC) column.

  • Self-Validation: Measure the Dynamic Light Scattering (DLS) and fluorescence of the eluted fractions. The fluorescence signal must perfectly co-localize with the ~100 nm DLS scattering peak (the void volume). If fluorescence peaks later, the dye is free in solution, indicating failed incorporation[2].

Workflow N1 1. Lipid Solubilization CHCl3:MeOH (2:1) N2 2. Film Formation N2 Evaporation & Vacuum N1->N2 N3 3. Hydration Buffer > 65°C N2->N3 N4 4. Extrusion 100nm Polycarbonate N3->N4 N5 5. SEC Purification Remove Free Dye N4->N5

Workflow for SR101 DHPE liposome preparation and purification.

Part 3: Troubleshooting Guides & FAQs

Q1: Why is my SR101 DHPE lipid film forming red aggregates instead of a uniform layer? A: This is a classic phase separation issue driven by solvent polarity mismatch. SR101 DHPE contains a bulky, highly polar headgroup conjugated to a hydrophobic tail[1]. If you use pure chloroform, the polar headgroups self-associate via hydrogen bonding, causing the fluorescent lipid to crash out of the bulk matrix. Always use a Chloroform:Methanol mixture to disrupt these bonds and ensure homogenous mixing[3].

Q2: My liposomes are formed, but the fluorescence signal is unexpectedly low. What causes this? A: The most common culprit is concentration quenching. When the local concentration of SR101 DHPE exceeds 1 mol% in the lipid bilayer, the fluorophores are forced into close proximity. This allows non-radiative energy transfer between identical molecules, drastically reducing the quantum yield. Keep the concentration below 0.5 mol%. If higher intensity is needed for in vivo tracking, increase the total lipid dose rather than the dye molar ratio[2].

Q3: How does the incorporation of SR101 DHPE affect the physical stability (size/PDI) of the liposomes? A: The bulky sulforhodamine headgroup introduces significant steric hindrance and positive curvature stress at the membrane interface. Without proper stabilization, this leads to a high Polydispersity Index (PDI) and premature vesicle rupture[4]. Incorporating 30-40 mol% cholesterol acts as a membrane buffer, filling the spatial voids and dramatically improving thermodynamic stability[3].

Q4: Can I use fusogenic liposomes to deliver SR101 DHPE directly into living cell membranes? A: Yes. Fluorescent lipids can be incorporated into living mammalian cells using fusogenic liposomes (liposomes containing neutral and positively charged lipids). The SR101 DHPE triggers rapid membrane fusion between the liposome carrier and the cellular plasma membrane, allowing for highly efficient, gentle labeling without the endosomal trapping seen in standard endocytosis[5].

Troubleshooting Start Issue: Low Fluorescence Signal Q1 SR101 DHPE > 1 mol%? Start->Q1 A1_Yes Self-Quenching Reduce to 0.1-0.5 mol% Q1->A1_Yes Yes A1_No Check Lipid Film Q1->A1_No No Q2 Red Aggregates Visible? A1_No->Q2 A2_Yes Phase Separation Use CHCl3:MeOH Q2->A2_Yes Yes A2_No Check Hydration Q2->A2_No No Q3 Hydration Temp < Tm? A2_No->Q3 A3_Yes Incomplete Hydration Heat to > 65°C Q3->A3_Yes Yes A3_No Probe Loss Verify via SEC Q3->A3_No No

Troubleshooting logic for resolving low fluorescence in SR101 DHPE liposomes.

References
  • Csiszár, A., et al. "Fluorescent Lipids: Functional Parts of Fusogenic Liposomes and Tools for Cell Membrane Labeling and Visualization". National Center for Biotechnology Information (PMC).[Link]

  • MDPI. "Fluorescent Rhein-Loaded Liposomes for In Vivo Biodistribution Study". MDPI Pharmaceutics.[Link]

  • NIH. "Following the Fate of Dye-Containing Liposomes In Vitro". National Center for Biotechnology Information (PMC).[Link]

  • RSC. "Fluorescent liposomal nanocarriers for targeted drug delivery in ischemic stroke therapy". Biomaterials Science (RSC Publishing). [Link]

Sources

Optimization

Technical Support Center: Sulforhodamine 101 DHPE (Texas Red DHPE) Troubleshooting

Welcome to the Advanced Applications Support Center. As researchers transition from simple bulk fluorescence assays to complex interfacial measurements (e.g., Supported Lipid Bilayers, liposomal fusion, and single-virus...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As researchers transition from simple bulk fluorescence assays to complex interfacial measurements (e.g., Supported Lipid Bilayers, liposomal fusion, and single-virus tracking), the environmental sensitivities of lipid-conjugated probes become critical. A frequent source of experimental artifact—and a powerful analytical tool when harnessed correctly—is the pH dependence of Sulforhodamine 101 DHPE, commonly known as Texas Red DHPE .

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the structural causality behind your fluorescence anomalies and provide self-validating protocols to ensure absolute data integrity.

Mechanistic Insights: The Causality of pH Sensitivity

To troubleshoot Texas Red DHPE, you must first understand its structural chemistry. Commercially available Texas Red DHPE is synthesized as a mixture of two structural isomers: ortho-conjugated and para-conjugated .

The location of the sulfonamide linkage relative to the xanthene ring dictates the probe's behavior:

  • The Para-Isomer (pH-Insensitive): The geometry of the para-linkage prevents intramolecular interactions. The extended π -conjugation of the xanthene system remains intact regardless of physiological pH shifts, maintaining a constant red fluorescence.

  • The Ortho-Isomer (pH-Sensitive): The ortho-isomer possesses a sulfonamide group in close proximity to the xanthene ring. In basic environments (pH > 8.0), the sulfonamide nitrogen deprotonates. This negatively charged nitrogen acts as a nucleophile, attacking the central carbon of the xanthene ring to form a 5-membered ring . This reversible structural rearrangement breaks the π -conjugation, effectively quenching the fluorescence and altering the molecule's net charge from -1 to -2.

Mechanism A Acidic Environment (pH < 7.0) B Ortho-Texas Red DHPE (Protonated Sulfonamide) A->B C Open Xanthene Ring (Conjugated System Intact) B->C D Strong Red Fluorescence (Charge: -1) C->D F Deprotonation of Sulfonamide (Formation of 5-Membered Ring) D->F Increase pH E Basic Environment (pH > 8.0) E->F G Disrupted Conjugation F->G H Fluorescence Quenched (Charge: -2) G->H H->B Decrease pH

Logic flow of pH-dependent fluorescence quenching in ortho-Texas Red DHPE.

Frequently Asked Questions & Troubleshooting

Q1: My Texas Red DHPE signal disappeared after changing my buffer from pH 7.4 to pH 8.5. Is my dye photobleached? A: It is highly unlikely to be photobleaching if the loss occurred immediately upon buffer exchange. You are observing the deprotonation of the ortho-isomer fraction within your lipid mixture. The apparent pKa​ of ortho-Texas Red DHPE in a POPC bilayer is approximately 7.8 . At pH 8.5, the majority of the ortho-isomer has undergone ring-closure and is non-fluorescent. Actionable Fix: Re-introduce a pH 6.5 buffer. If the fluorescence returns, the quenching was pH-induced. If it remains dark, investigate photobleaching or lipid desorption.

Q2: I am using Texas Red DHPE as a passive membrane marker during a protein-ligand binding assay, but my fluorescence increases upon protein addition. Why? A: Your protein is likely negatively charged under your assay conditions. When negatively charged proteins (e.g., Cholera Toxin B or certain antibodies) bind to the membrane surface, they alter the local electrostatic potential, drawing protons to the interface. This local interfacial acidification protonates the ortho-Texas Red DHPE, opening the xanthene ring and increasing fluorescence . Actionable Fix: If you want a passive marker, you must purify and use only the para-isomer. If you want to exploit this phenomenon to measure binding kinetics, use the ortho-isomer exclusively.

Q3: How do I separate the pH-sensitive (ortho) and pH-insensitive (para) forms of the dye? A: Because the ortho-isomer shifts from a -1 to a -2 charge at high pH, while the para-isomer remains -1, they can be separated via electrophoretic mobility in a supported bilayer or via standard Thin Layer Chromatography (TLC) using a methanol extraction phase .

Quantitative Data Summary

For quick reference during experimental design, consult the definitive properties of the two isomers below:

PropertyOrtho-Texas Red DHPEPara-Texas Red DHPE
Primary Application Interfacial pH Sensor / Binding AssaysPassive Membrane Marker / FRET Acceptor
pH Sensitivity Highly SensitiveInsensitive
Apparent pKa​ (in POPC) ~7.8N/A
Fluorescence at pH < 7.0 Strong (Red)Strong (Red)
Fluorescence at pH > 9.0 QuenchedStrong (Red)
Net Charge (pH 5.1) -1.0-1.0
Net Charge (pH 10.9) -2.0-1.0

Self-Validating Protocol: pH Calibration of Supported Lipid Bilayers (SLBs)

To utilize ortho-Texas Red DHPE as a quantitative biosensor, you must calibrate its fluorescence response to your specific lipid matrix. The apparent pKa​ shifts depending on the local dielectric constant and the presence of other charged lipids .

The Rule of Self-Validation: A true calibration must prove that signal loss is due to protonation states, not artifactual lipid loss or photobleaching. This protocol builds a reversibility check directly into the workflow.

Step-by-Step Methodology:
  • Vesicle Preparation: Prepare Small Unilamellar Vesicles (SUVs) composed of your matrix lipid (e.g., POPC) doped with 0.03 mol% purified ortho-Texas Red DHPE.

  • SLB Formation: Introduce the SUVs into a microfluidic flow cell containing a clean, hydrophilic glass substrate. Allow 30 minutes for vesicle fusion and bilayer formation, then flush with pH 10.2 buffer to remove unfused vesicles.

  • Stepwise Titration (Descending): Flow bulk buffer solutions stepwise from pH 10.2 down to 4.0. Wait 2 minutes at each step for the interfacial pH to equilibrate.

  • Image Acquisition: Capture epifluorescence images at each pH step. Crucial: Use a low-power objective (e.g., 4x or 10x) and minimize exposure time to prevent photobleaching.

  • The Self-Validation Step (Ascending): Immediately after recording the pH 4.0 measurement, flush the system abruptly with the pH 10.2 buffer. The fluorescence must drop back to the initial baseline. If the baseline is higher, you have bulk dye precipitation. If the baseline is lower, you have photobleached your sample or sheared the bilayer. Discard the data if it fails this check.

  • Data Analysis: Plot the normalized fluorescence intensity against the bulk pH. Fit the data to a standard sigmoidal curve to extract the apparent pKa​ .

Workflow Step1 1. Prepare Lipid Vesicles (POPC + 0.03 mol% ortho-TR-DHPE) Step2 2. Form Supported Lipid Bilayer via Vesicle Fusion Step1->Step2 Step3 3. Flow Bulk Buffer Solutions (Stepwise pH 10.2 to 4.0) Step2->Step3 Step4 4. Capture Epifluorescence Images Until Intensity Stabilizes Step3->Step4 Step5 5. Self-Validation Check (Return to pH 10.2 to confirm reversibility) Step4->Step5 Step6 6. Plot Intensity vs. pH Extract Apparent pKa (~7.8) Step5->Step6

Step-by-step experimental workflow for calibrating SLB interfacial pH response.

References

  • Detecting Protein−Ligand Binding on Supported Bilayers by Local pH Modulation Source: Journal of the American Chemical Society (JACS) / PubMed Central URL:[Link]

  • Electrophoretic Measurements of Lipid Charges in Supported Bilayers Source: Analytical Chemistry / PubMed Central URL:[Link]

  • A Screen for Membrane Fission Catalysts Identifies the ATPase EHD1 Source: Biochemistry / ACS Publications URL:[Link]

Reference Data & Comparative Studies

Validation

In-Depth Technical Guide: Sulforhodamine 101 DHPE vs. Rhodamine B DHPE in Membrane Biophysics

As a Senior Application Scientist, one of the most frequent challenges I see in lipid nanoparticle (LNP) development and membrane biophysics is the selection of the correct fluorescent lipid probe. While both Sulforhodam...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent challenges I see in lipid nanoparticle (LNP) development and membrane biophysics is the selection of the correct fluorescent lipid probe. While both Sulforhodamine 101 DHPE (commonly known as Texas Red™ DHPE) and Rhodamine B DHPE (Lissamine™ Rhodamine B DHPE) are ubiquitous red-fluorescent phospholipids used to track lipid dynamics, they are not interchangeable.

Choosing the wrong probe can lead to spectral bleed-through in multi-color imaging, rapid signal degradation during time-lapse microscopy, and skewed quantitative data in Fluorescence Resonance Energy Transfer (FRET) assays. This guide objectively compares their photophysical properties, details the mechanistic causality behind their performance differences, and provides self-validating experimental workflows for your research.

Quantitative Data Presentation: Photophysical Comparison

The selection of a fluorescent lipid probe hinges on its spectral profile and environmental stability. The table below summarizes the critical quantitative parameters for both probes.

PropertySulforhodamine 101 DHPE (Texas Red DHPE)Rhodamine B DHPE (Lissamine Rhodamine B DHPE)
Fluorophore Core Sulforhodamine 101Lissamine Rhodamine B
Excitation Max ( λex​ ) ~595 nm[1]~560 nm[2]
Emission Max ( λem​ ) ~615 nm[1]~580 - 581 nm[2]
Stokes Shift ~20 nm~20 nm
Photostability Exceptionally High[3]Moderate (Prone to photobleaching)
Optimal FRET Donors NBD, BODIPY FL, Fluorescein[4]NBD (Subject to higher spectral crosstalk)
Primary Applications Confocal time-lapse, FRAP, high-efficiency FRETRoutine epifluorescence, basic liposome tracking

Mechanistic Insights: Causality in Probe Selection

To understand why these probes perform differently in the lab, we must examine their molecular structures and how those structures interact with photons and the lipid bilayer environment.

The Structural Basis of Photostability

Rhodamine B DHPE features flexible diethylamino groups. When excited by a laser, these flexible groups can rotate, allowing the molecule to dissipate its absorbed energy as heat (non-radiative decay) rather than emitting it as a photon. This flexibility also makes the excited state more vulnerable to reactive oxygen species, leading to rapid photobleaching.

In contrast,3[3] highlights that Sulforhodamine 101 (Texas Red) possesses a rigidified julolidine ring structure. This rigidity locks the amine substituents in place, severely restricting non-radiative rotational relaxation. The Causality: This structural rigidity directly translates to a higher quantum yield and vastly superior photostability, making Texas Red DHPE the mandatory choice for high-intensity laser applications like Fluorescence Recovery After Photobleaching (FRAP) or prolonged live-cell tracking.

Spectral Separation in FRET Assays

In lipid-mixing assays, NBD-PE ( λem​ ~530 nm) is frequently paired with a red acceptor. Because Rhodamine B emits at ~580 nm, its absorption spectrum significantly overlaps with NBD's emission, but its own emission is close enough to NBD's to cause spectral bleed-through in standard filter sets.

As noted in 4[4], Texas Red DHPE emits at 615 nm. The Causality: This longer wavelength provides superior spectral separation from green donors. You can cleanly collect the NBD donor signal without capturing the Texas Red acceptor signal, drastically reducing the mathematical corrections required for accurate FRET efficiency calculations.

Probe_Selection Start Select Fluorescent Lipid Probe Q1 Need deep-red emission (>600 nm)? Start->Q1 Q2 High Photostability Required (e.g., Confocal Time-Lapse)? Q1->Q2 No TR Sulforhodamine 101 DHPE (Texas Red) Q1->TR Yes Q2->TR Yes RB Rhodamine B DHPE (Lissamine Rhodamine) Q2->RB No

Decision matrix for selecting between Sulforhodamine 101 DHPE and Rhodamine B DHPE.

Self-Validating Experimental Protocols

To ensure data integrity, every biophysical protocol must contain an internal mechanism for self-validation. Below are the optimized workflows for utilizing these probes in membrane fusion studies.

Protocol A: Preparation of Fluorescent Large Unilamellar Vesicles (LUVs)

This protocol ensures the creation of monodisperse liposomes with homogeneously distributed probes.

  • Lipid Film Formation: Combine your matrix lipids (e.g., DOPC, DOPE) with 1 mol% NBD-PE and 1 mol% Texas Red DHPE in chloroform.

    • Causality: Using exactly 1 mol% of each probe ensures the fluorophores are close enough to undergo highly efficient FRET without causing self-quenching artifacts that occur at concentrations >2 mol%.

  • Solvent Evaporation: Dry the lipid mixture under a gentle stream of Nitrogen ( N2​ ) gas, followed by 2 hours in a vacuum desiccator.

    • Causality: The N2​ stream displaces oxygen, preventing the oxidation of unsaturated lipid tails (like DOPE), which would otherwise alter membrane fluidity and skew fusion kinetics.

  • Hydration & Extrusion: Hydrate the lipid film in your target buffer (e.g., HEPES) above the phase transition temperature ( Tm​ ) of the lipids. Extrude the suspension 11 times through a 100 nm polycarbonate membrane.

    • Causality: Passing the lipids through the extruder an odd number of times ensures that any large, unextruded multilamellar vesicles remaining in the syringe dead-volume are left on the starting side of the apparatus, yielding a strictly monodisperse 100 nm population.

Protocol B: Self-Validating FRET Lipid-Mixing Assay

This assay relies on the distance-dependent nature of FRET. When labeled liposomes fuse with unlabeled liposomes, the surface area expands, the probes diffuse apart, FRET is abolished, and the donor (NBD) fluorescence spikes.

  • Baseline Establishment: In a fluorometer cuvette, mix the dual-labeled "Donor" liposomes with unlabeled "Acceptor" liposomes at a 1:4 ratio. Excite at 460 nm and monitor NBD emission at 530 nm. Record this baseline for 2 minutes.

  • Fusion Induction: Inject your fusogen (e.g., Calcium ions, viral fusion peptide). Monitor the increase in NBD fluorescence at 530 nm over time as fusion occurs and the probes dilute into the unlabeled membranes.

  • System Validation (The 100% Dequenching Step): At the end of the assay, inject Triton X-100 to a final concentration of 0.1% (v/v).

    • Causality & Validation: Triton X-100 completely solubilizes the liposomes into mixed micelles. This forces the NBD and Texas Red probes infinitely far apart, resulting in 0% FRET and yielding the absolute maximum theoretical NBD fluorescence ( Fmax​ ). You must use this Fmax​ value to normalize your data into a true "Percentage of Lipid Mixing." Without this step, the raw fluorescence data is arbitrary and unpublishable.

FRET_Assay N1 Donor Liposomes (NBD-PE + Texas Red DHPE) N3 Membrane Fusion (Lipid Mixing) N1->N3 + Trigger N4 High FRET State (Quenched NBD) N1->N4 Baseline (Intact) N2 Acceptor Liposomes (Unlabeled) N2->N3 + Trigger N5 Decreased FRET (NBD Emission Spikes) N3->N5 Probe Dilution

FRET-based lipid mixing assay workflow utilizing NBD-PE and Texas Red DHPE.

Conclusion

While Rhodamine B DHPE remains a viable, cost-effective option for basic epifluorescence tracking, Sulforhodamine 101 DHPE (Texas Red DHPE) is the objectively superior choice for rigorous quantitative biophysics. Its rigidified fluorophore core provides the photostability required for modern laser-scanning confocal microscopy, and its red-shifted emission profile eliminates the spectral crosstalk that plagues complex FRET assays.

References

  • Thermo Fisher Scientific. "Fatty Acid Analogs and Phospholipids—Section 13.2"
  • Biomol.
  • Thermo Fisher Scientific. "Long-Wavelength Rhodamines, Texas Red Dyes and QSY Quenchers—Section 1.6"
  • Benchchem. "Tritc-dhpe"

Sources

Comparative

A Head-to-Head Comparison: Partitioning Preference of Fluorescent Lipid Probes in Raft vs. Non-Raft Domains

A Technical Guide for Researchers In the intricate landscape of the cell membrane, lipid rafts—dynamic, ordered microdomains enriched in cholesterol and sphingolipids—serve as critical platforms for cellular signaling an...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers

In the intricate landscape of the cell membrane, lipid rafts—dynamic, ordered microdomains enriched in cholesterol and sphingolipids—serve as critical platforms for cellular signaling and trafficking.[1] Visualizing and quantifying molecules within these domains is paramount to understanding their function. Fluorescent lipid analogs are indispensable tools for this purpose, yet their performance is not uniform. The choice of fluorophore can dramatically alter the partitioning behavior of the lipid probe, leading to conflicting results if not carefully considered.[2]

This guide provides an in-depth comparison of the partitioning preferences of two distinct dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE) based probes in a model membrane system exhibiting coexisting liquid-ordered (L₀, "raft") and liquid-disordered (Ld, "non-raft") phases. We will compare a probe with a bulky, charged headgroup, Sulforhodamine 101 (SR101), to a probe with a smaller headgroup, Nitrobenzoxadiazole (NBD). While direct partitioning data for SR101-DHPE is not abundant, we will use Lissamine Rhodamine B-DPPE (Rh-DPPE), a structurally and functionally similar probe, as a proxy to illustrate the behavior of bulky sulforhodamine dyes.[3] This comparison will illuminate the causal relationship between fluorophore structure and membrane domain affinity, guiding researchers in selecting the appropriate tool for their specific experimental needs.

The Principle of Partitioning: Why the Fluorophore Matters

The partitioning of a lipid probe between the L₀ and Ld phases is governed by thermodynamics. The L₀ phase is characterized by tightly packed, highly ordered acyl chains, a state stabilized by the planar structure of cholesterol and the saturated chains of sphingolipids or, in our model, DPPC/DHPE.[4][5] The Ld phase, enriched in unsaturated lipids like 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), is more fluid and has greater intermolecular spacing.[4]

A fluorescent probe's preference, or partition coefficient (Kₚ), is determined by how well it fits into these distinct environments.

  • Probes that favor Ld domains (Kₚ < 1): Typically possess bulky or charged headgroup fluorophores. These large moieties disrupt the tight packing of the L₀ phase, creating a significant energetic penalty for their inclusion.[4] Consequently, they are sterically excluded and preferentially reside in the more spacious Ld phase.

  • Probes that favor L₀ domains (Kₚ > 1): Often have smaller, more hydrophobic fluorophores or structural features that mimic raft components. Their inclusion does not significantly perturb the ordered lipid packing.

Experimental Workflow: Quantifying Partition Preference

To experimentally determine the partitioning preference, we utilize Giant Unilamellar Vesicles (GUVs) as a model membrane system. These cell-sized vesicles can be formulated with specific lipid compositions that induce macroscopic phase separation, allowing for direct visualization and quantification by fluorescence microscopy.[6]

GUV_Workflow cluster_prep Vesicle Preparation cluster_imaging Data Acquisition & Analysis cluster_probes Probes Under Comparison lipid_mix 1. Lipid Mixture (DOPC:DPPC:Cholesterol) + Fluorescent Probes film 2. Lipid Film Deposition (on ITO slides) lipid_mix->film electro 3. Electroformation (AC field in sucrose solution) film->electro harvest 4. GUV Harvesting electro->harvest imaging 5. Confocal Microscopy (at room temperature) harvest->imaging Sample Transfer roi 6. ROI Selection (L₀ and Ld phases) imaging->roi intensity 7. Intensity Measurement (I_Lo and I_Ld) roi->intensity calc 8. Kp Calculation (Kp = I_Lo / I_Ld) intensity->calc result_table Comparative Data Table calc->result_table Populate probe1 Probe A: SR101-DHPE (proxy: Rh-DPPE) probe1->lipid_mix probe2 Probe B: NBD-DHPE probe2->lipid_mix

Figure 1. Experimental workflow for determining probe partition coefficients (Kp) using GUVs.

Detailed Experimental Protocol

This protocol describes the formation of phase-separated GUVs and the subsequent quantification of probe partitioning.

Part 1: Preparation of Phase-Separated GUVs by Electroformation

Rationale: Electroformation is a high-yield method for generating large, unilamellar vesicles suitable for microscopy.[7] We use a ternary lipid mixture of DOPC, 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), and cholesterol. This composition reliably phase-separates below a specific miscibility transition temperature into a DOPC-rich Ld phase and a DPPC/cholesterol-rich L₀ phase.[2]

Materials:

  • Lipids: DOPC, DPPC, Cholesterol (from Avanti Polar Lipids)

  • Fluorescent Probes: NBD-DHPE, Lissamine Rhodamine B-DPPE (Rh-DPPE) as proxy for SR101-DHPE

  • Solvent: Chloroform, HPLC grade

  • Solutions: 300 mM Sucrose, 300 mM Glucose

  • Equipment: Electroformation chamber with Indium Tin Oxide (ITO) coated glass slides, function generator, oven, confocal microscope.

Procedure:

  • Lipid Stock Preparation: Prepare 1 mg/mL stock solutions of all lipids and probes in chloroform.

  • Working Mixture: In a glass vial, combine the lipids to achieve a final molar ratio of 40:40:20 (DOPC:DPPC:Cholesterol). Add the fluorescent probe(s) of interest to a final concentration of 0.5 mol%.

  • Lipid Film Formation: Clean two ITO-coated glass slides with ethanol. Pipette approximately 20-30 µL of the lipid mixture onto the conductive side of each slide and spread evenly. Dry the slides under a gentle stream of nitrogen and then place them in a vacuum desiccator for at least 2 hours to remove all residual solvent.[8]

  • Chamber Assembly: Assemble the electroformation chamber by placing the two ITO slides facing each other, separated by a 2-3 mm Teflon spacer, to form a small chamber.

  • Electroformation: Fill the chamber with a 300 mM sucrose solution pre-heated to 65°C (above the lipid miscibility transition temperature). Apply a 1.0 V, 10 Hz AC electric field for 2 hours at 65°C.[6]

  • Cooling and Harvesting: After 2 hours, while the field is still on, slowly cool the chamber to room temperature (~23°C) to induce phase separation. Turn off the field and gently pipette the GUV suspension from the chamber.

Part 2: Imaging and Partition Coefficient (Kₚ) Calculation

Rationale: Confocal microscopy allows for optical sectioning of the GUV equator, minimizing out-of-focus light and enabling accurate fluorescence intensity measurements from the two distinct phases. The partition coefficient, Kₚ, is calculated as the ratio of the fluorescence intensity in the L₀ phase to that in the Ld phase.[9]

Procedure:

  • Sample Mounting: Add a small volume of the harvested GUV suspension into an imaging dish containing a 300 mM glucose solution. The density difference between the sucrose-filled GUVs and the surrounding glucose solution will cause the vesicles to settle at the bottom of the dish, facilitating imaging.

  • Phase Identification: Identify phase-separated GUVs. The L₀ phase typically appears smooth and rounded, while the Ld phase constitutes the surrounding membrane area. If using a known Ld marker like Rh-DPPE, the brighter region is Ld and the dimmer region is L₀.[10]

  • Image Acquisition: Using a confocal microscope, focus on the equatorial plane of a GUV. Acquire images in the appropriate fluorescence channels for the probes being used. Ensure that the detector is not saturated in either phase.

  • Intensity Measurement:

    • Using image analysis software (e.g., ImageJ/Fiji), draw several regions of interest (ROIs) within the L₀ domain and several within the Ld domain of the same vesicle.

    • Measure the mean fluorescence intensity for each ROI.

    • Measure the background fluorescence intensity outside the vesicle.

  • Kₚ Calculation:

    • Subtract the background intensity from the mean intensities of both phases.

    • Calculate the partition coefficient (Kₚ) using the formula: Kₚ = (Mean Intensity of L₀ - Background) / (Mean Intensity of Ld - Background)

    • Repeat this measurement for multiple GUVs (n > 15) to obtain statistically significant results.

Comparative Data Summary

The following table summarizes the expected partitioning behavior of the selected probes based on published data for structurally similar molecules.

Fluorescent ProbeFluorophore StructureExpected Partitioning PreferenceExpected Kₚ (L₀/Ld)RationaleSupporting Evidence
SR101-DHPE (proxy: Rh-DPPE)Bulky, charged sulforhodamineLiquid-disordered (Ld) / Non-Raft< 1 The large, polar sulforhodamine headgroup sterically hinders tight packing in the ordered L₀ phase.Studies consistently show that bulky rhodamine- and fluorescein-labeled phospholipids are excluded from the L₀ phase in model membranes.[3][11]
NBD-DHPE Small, moderately polar nitrobenzoxadiazoleLiquid-ordered (L₀) / Raft> 1 The smaller NBD group can be accommodated within the more ordered L₀ phase without significant disruption.NBD-DPPE has been shown to preferentially partition into the L₀-like phase in both model membranes and giant plasma membrane vesicles (GPMVs).[3][12]

Note: The exact Kₚ value is highly dependent on the specific lipid composition and temperature. The values presented here indicate the directional preference.

Discussion: Causality and Experimental Implications

The data clearly demonstrate that the molecular architecture of the fluorophore is a primary determinant of a lipid probe's partitioning behavior.

SR101-DHPE (via Rh-DPPE proxy): A Marker for the Disordered Phase. The strong preference of Rh-DPPE for the Ld phase is a direct consequence of its bulky, charged headgroup. This structure is energetically unfavorable within the tightly packed, sterically constrained L₀ environment. Therefore, probes like SR101-DHPE or Rh-DPPE are excellent markers for visualizing the continuous, non-raft regions of the membrane. Their exclusion from ordered domains provides a negative contrast that effectively highlights the L₀ phase.

NBD-DHPE: A Probe for the Ordered Phase. In contrast, the smaller NBD fluorophore attached to the same DHPE lipid anchor allows for favorable partitioning into the L₀ phase. While still a foreign molecule, its size does not cause the same degree of steric disruption as a sulforhodamine dye. This makes NBD-DHPE a useful tool for positively labeling and tracking raft-like domains. However, it is crucial to note that the preference of NBD-probes can be sensitive to the lipid environment, and they do not partition exclusively into one phase.[3]

Conclusion and Best Practices

The choice between SR101-DHPE and NBD-DHPE, or probes with similar characteristics, depends entirely on the experimental goal.

  • To visualize and track raft-like L₀ domains , a probe with a Kₚ > 1, such as NBD-DHPE , is the preferred choice for positive staining.

  • To visualize the non-raft, Ld phase or to delineate the boundaries of raft domains by negative contrast, a probe with a Kₚ < 1, such as SR101-DHPE (or a similar rhodamine conjugate), is superior.

As senior application scientists, we recommend a self-validating approach: whenever possible, use two well-characterized probes with opposing partitioning preferences simultaneously. The complementary patterns of a probe that enriches in the L₀ phase and one that is excluded from it provide the most unambiguous confirmation of phase separation and the most accurate delineation of domain boundaries. This dual-labeling strategy mitigates the risk of artifacts and ensures the trustworthiness of the resulting data.

References

  • Accurate quantification of inter-domain partition coefficients in GUVs exhibiting lipid phase coexistence. RSC Publishing. Available at: [Link]

  • Baumgart, T., Hess, S. T., & Webb, W. W. (2007). Fluorescence probe partitioning between Lo/Ld phases in lipid membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1768(9), 2182–2194. Available at: [Link]

  • Veatch, S. L., & Keller, S. L. (2005). GUV Preparation and Imaging: Minimizing artifacts. Methods in Molecular Biology, 322, 119-131. Available at: [Link]

  • Needham, D., & Zhelev, D. V. (2008). Making Giant Unilamellar Vesicles via Hydration of a Lipid Film. Current Protocols in Cell Biology, Chapter 24, Unit 24.3. Available at: [Link]

  • Dolder, N., Müller, P., & von Ballmoos, C. (2022). Experimental platform for the functional investigation of membrane proteins in giant unilamellar vesicles. RSC Chemical Biology, 3(10), 1269-1279. Available at: [Link]

  • Levental, I., Levental, K. R., & Heberle, F. A. (2020). Fluorescent quantification of pLo/Ld. ResearchGate. Available at: [Link]

  • de Almeida, R. F., Loura, L. M., Fedorov, A., & Prieto, M. (2005). Lipid Rafts have Different Sizes Depending on Membrane Composition: A Time-resolved Fluorescence Resonance Energy Transfer Study. Journal of Molecular Biology, 346(4), 1109-1120. Available at: [Link]

  • Štefl, M., Sachl, R., & Humpolíčková, J. (2023). Electroformation of Giant Unilamellar Vesicles from Damp Lipid Films Formed by Vesicle Fusion. International Journal of Molecular Sciences, 24(6), 5707. Available at: [Link]

  • Peralta, D., & Lolicato, F. (2021). Giant Unilamellar Vesicle Electroformation: What to Use, What to Avoid, and How to Quantify the Results. Membranes, 11(11), 863. Available at: [Link]

  • de Almeida, R. F. M., et al. (2007). Fluorescent probe partitioning in giant unilamellar vesicles of 'lipid raft' mixtures. FEBS Letters, 581(25), 4769-4774. Available at: [Link]

  • Baumgart, T., Hammond, A. T., Sengupta, P., Hess, S. T., Holowka, D. A., Baird, B. A., & Webb, W. W. (2007). Structural Determinants for Partitioning of Lipids and Proteins Between Coexisting Fluid Phases in Giant Plasma Membrane Vesicles. Journal of Biological Chemistry, 282(20), 14845-14855. Available at: [Link]

  • Sengupta, P., Hammond, A., Holowka, D., & Baird, B. (2008). LIPID RAFTS, FLUID/FLUID PHASE SEPARATION, AND THEIR RELEVANCE TO PLASMA MEMBRANE STRUCTURE AND FUNCTION. Seminars in cell & developmental biology, 19(6), 581-8. Available at: [Link]

  • Litschel, T., & Schwille, P. (2021). Quantification of Giant Unilamellar Vesicle Fusion Products by High-Throughput Image Analysis. International Journal of Molecular Sciences, 24(9), 8241. Available at: [Link]

  • Silvius, J. R. (2003). Sphingolipid Partitioning into Ordered Domains in Cholesterol-Free and Cholesterol-Containing Lipid Bilayers. Biophysical Journal, 85(2), 1034-1045. Available at: [Link]

  • Sezgin, E., Kaiser, H. J., Baumgart, T., Schwille, P., Simons, K., & Levental, I. (2012). Order of lipid phases in model and plasma membranes. Proceedings of the National Academy of Sciences, 109(35), 14071-14076. Available at: [Link]

  • Dietrich, C., Bagatolli, L. A., Volovyk, Z. N., Thompson, N. L., Levi, M., Jacobson, K., & Gratton, E. (2001). Lipid Rafts Reconstituted in Model Membranes. Biophysical Journal, 80(3), 1417-1428. Available at: [Link]

  • Samsonov, A. V., Mihalyov, I., & Cohen, F. S. (2001). Characterization of cholesterol-sphingomyelin domains and their dynamics in bilayer membranes. Biophysical Journal, 81(3), 1486-1500. Available at: [Link]

  • Urban, M., et al. (2020). Partition coefficient K p (L o /L d ) of DHPE fluorescent dyelabeled lipids (green dyes). ResearchGate. Available at: [Link]

  • Simons, K., & Ikonen, E. (1997). Functional rafts in cell membranes.

Sources

Validation

Comprehensive Guide to Evaluating the Cytotoxicity of Sulforhodamine 101 DHPE in Cell Culture

As a Senior Application Scientist, I frequently encounter researchers utilizing Sulforhodamine 101 DHPE (commonly known as Texas Red™ DHPE) for membrane biophysics, liposome tracking, and resonance energy transfer (RET)...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers utilizing Sulforhodamine 101 DHPE (commonly known as Texas Red™ DHPE) for membrane biophysics, liposome tracking, and resonance energy transfer (RET) assays. While its photostability and long emission wavelength (Ex/Em ~586/605 nm) make it an exceptional acceptor fluorophore, its bulky rhodamine-based headgroup introduces steric constraints within lipid bilayers.

Overlooking the concentration-dependent cytotoxicity of this probe can confound experimental data, mistaking probe-induced stress for a biological response. This guide provides an authoritative framework for objectively comparing Sulforhodamine 101 DHPE with alternative lipid probes and establishing a self-validating protocol for cytotoxicity evaluation.

Comparative Analysis of Lipid Probes

When designing a membrane assay, probe selection must balance fluorescence quantum yield with cellular tolerability. Sulforhodamine 101 DHPE is synthesized by conjugating the red fluorescent dye Sulforhodamine 101 to the phospholipid 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE)[1]. Unlike lipophilic carbocyanines (e.g., DiI), which intercalate into the hydrophobic core, the fluorophore of TR-DHPE resides at the lipid-water interface[2].

Table 1: Comparative Performance and Cytotoxicity Profiles of Common Lipid Probes
ProbeEx/Em (nm)Membrane LocalizationCytotoxicity ProfileKey Advantage & Application
Sulforhodamine 101 DHPE 586 / 605Lipid-Water InterfaceModerate at >2 mol%Excellent RET acceptor; resists transfer between adjacent cells[3].
DiI (Carbocyanine) 549 / 565Hydrophobic CoreVery LowMinimal steric hindrance; ideal for long-term cell tracking[2].
BODIPY® FL DHPE 505 / 511Lipid-Water InterfaceLowpH insensitive; high quantum yield[4].
NBD-PE 463 / 536Lipid-Water InterfaceLow to ModerateExcellent RET donor; fluorescence is environmentally sensitive[3].

Mechanisms of Probe-Induced Cytotoxicity

Understanding the causality behind probe toxicity is critical for experimental design. Sulforhodamine 101 DHPE induces cytotoxicity primarily through three biophysical mechanisms:

  • Steric Disruption : The large, rigid planar structure of the Sulforhodamine 101 headgroup disrupts the tight packing of native phospholipids. At concentrations exceeding 2-3 mol% in the membrane, this induces local phase separation, altering membrane fluidity and receptor signaling[5].

  • Phototoxicity : Upon intense laser irradiation during confocal microscopy, the fluorophore can generate Reactive Oxygen Species (ROS), leading to localized lipid peroxidation and subsequent membrane lysis.

  • Metabolic Burden : Internalization of highly stable synthetic lipid analogs via endocytosis can overwhelm lysosomal degradation pathways, triggering cellular stress responses.

CytotoxicityMechanisms Probe Sulforhodamine 101 DHPE Membrane Insertion Mech1 Bulky Headgroup Steric Hindrance Probe->Mech1 Mech2 Fluorophore Photo-excitation Probe->Mech2 Mech3 High Concentration (>3 mol%) Probe->Mech3 Effect1 Lipid Packing Disruption Mech1->Effect1 Effect2 ROS Generation (Phototoxicity) Mech2->Effect2 Effect3 Phase Separation & Membrane Lysis Mech3->Effect3 Outcome Decreased Cell Viability (Cytotoxicity) Effect1->Outcome Effect2->Outcome Effect3->Outcome

Pathways of Sulforhodamine 101 DHPE-induced cytotoxicity in cell culture models.

Establishing a Self-Validating Experimental Protocol

To rigorously evaluate cytotoxicity, we must move beyond single-assay reliance. A self-validating system triangulates data from multiple independent physiological markers. Here, we pair the MTT assay (measuring mitochondrial metabolic activity) with the LDH release assay (measuring plasma membrane integrity).

The Causality of Dual-Assay Validation: If MTT decreases while LDH remains at baseline, the probe induces metabolic stress without membrane rupture. If both are altered, the probe is causing catastrophic cell death.

ProtocolWorkflow Step1 1. Liposome Formulation (Thin-Film Hydration) Step2 2. Probe Incorporation (0.1 - 5.0 mol% TR-DHPE) Step1->Step2 Extrusion Step3 3. Cell Incubation (e.g., HeLa, 24-72h) Step2->Step3 Dosing Split1 Metabolic Assay (MTT / WST-8) Step3->Split1 Split2 Membrane Integrity (LDH Release) Step3->Split2 Split3 Morphology (Confocal Imaging) Step3->Split3 Validation Data Triangulation & Self-Validation Split1->Validation Split2->Validation Split3->Validation

Triangulated workflow for self-validating cytotoxicity evaluation.

Step-by-Step Methodology

Step 1: Preparation of Probe-Loaded Liposomes (Thin-Film Hydration) Causality Check: Direct addition of hydrophobic lipid probes to aqueous culture media causes uncontrolled aggregation. Formulating them into liposomes ensures uniform, monomeric delivery to the cell membrane.

  • Dissolve matrix lipids (e.g., DOPC/Cholesterol) and Sulforhodamine 101 DHPE in chloroform. Prepare formulations with 0.1%, 1.0%, 3.0%, and 5.0% mol/mol of the probe.

  • Evaporate the solvent under a gentle nitrogen stream to form a thin lipid film, followed by vacuum desiccation for 2 hours to remove residual solvent.

  • Hydrate the film with PBS (pH 7.4) and extrude 11 times through a 100 nm polycarbonate membrane to yield monodisperse unilamellar vesicles.

Step 2: Cell Culture and Dosing

  • Seed target cells (e.g., RAW 264.7 macrophages or HeLa cells) in a 96-well plate at 1×104 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Replace media with fresh media containing the liposomal formulations. To ensure the system is self-validating, include three critical controls:

    • Negative Control: Untreated cells (Establishes 100% viability baseline).

    • Vehicle Control: Unlabeled liposomes (Isolates the toxicity of the lipid matrix from the fluorophore).

    • Positive Control: 0.1% Triton X-100 (Validates the dynamic range of the LDH and MTT assays).

Step 3: Dual-Assay Execution

  • LDH Assay (Membrane Integrity) : After 24 hours of incubation, transfer 50 µL of the supernatant to a new plate. Add the LDH reaction mix and measure absorbance at 490 nm.

  • MTT Assay (Metabolic Activity) : Wash the remaining cells in the original plate with PBS. Add 100 µL of fresh media containing 0.5 mg/mL MTT. Incubate for 4 hours. Solubilize the resulting formazan crystals with DMSO and read absorbance at 570 nm.

Data Interpretation & Quantitative Baselines

Based on established biophysical studies, Sulforhodamine 101 DHPE is exceptionally safe at low concentrations but exhibits a sharp toxicity threshold. Increasing probe concentration beyond this thermodynamic limit will inevitably trigger phase separation and biological artifacts[6].

Table 2: Expected Quantitative Thresholds for Sulforhodamine 101 DHPE
Probe Concentration (mol%)Relative Viability (MTT)LDH Release vs. Triton X-100Cellular Morphology
0.1 - 1.0% > 95%< 5%Normal, healthy spread
2.0 - 3.0% 80 - 90%10 - 15%Mild rounding, intact membrane
> 5.0% < 60%> 40%Membrane blebbing, detachment

Expert Insight: If your experimental design requires >2 mol% of Sulforhodamine 101 DHPE to achieve a sufficient signal-to-noise ratio, your detection system (laser power, objective NA, or detector sensitivity) is likely the limiting factor, not the probe.

Sources

Comparative

Cross-validation of lipid diffusion rates using SR101 DHPE

Cross-Validation of Lipid Diffusion Rates: A Comprehensive Guide Using SR101 DHPE Accurate quantification of lateral lipid diffusion is fundamental to understanding membrane biophysics, lipid raft formation, and protein-...

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of Lipid Diffusion Rates: A Comprehensive Guide Using SR101 DHPE

Accurate quantification of lateral lipid diffusion is fundamental to understanding membrane biophysics, lipid raft formation, and protein-lipid interactions. However, reported diffusion coefficients ( D ) often vary depending on the measurement technique and the fluorescent probe used. This guide provides a rigorous framework for cross-validating lipid diffusion rates using Sulforhodamine 101 DHPE (SR101 DHPE) , commonly known as Texas Red DHPE. By comparing SR101 DHPE against other probes and validating results across Fluorescence Recovery After Photobleaching (FRAP), Fluorescence Correlation Spectroscopy (FCS), and Single-Particle Tracking (SPT), researchers can establish a self-validating system that ensures high scientific integrity.

Probe Selection: Why SR101 DHPE?

SR101 DHPE consists of a highly photostable Sulforhodamine 101 fluorophore conjugated to the headgroup of a 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE) lipid [1].

Causality in Probe Choice: The choice of a headgroup-labeled probe over a tail-labeled probe (such as NBD-PE) is deliberate. Tail-labeled fluorophores can loop back into the hydrophobic core of the bilayer, disrupting local lipid packing and artificially altering diffusion rates. SR101 DHPE boasts an extinction coefficient of ~116,000 M⁻¹ cm⁻¹ and an emission maximum of ~615 nm [1]. This high brightness allows it to be used at extremely low concentrations, thereby minimizing membrane perturbation and avoiding concentration-dependent artifacts.

Comparative Analysis of Fluorescent Lipid Probes

To objectively evaluate SR101 DHPE, we must benchmark its performance against alternative lipid probes commonly used in membrane biophysics.

ProbeFluorophore LocationPhotostabilityOptimal ConcentrationTypical D in Fluid SLB (µm²/s)Primary Use Case
SR101 DHPE (Texas Red) HeadgroupHigh0.001% - 1%1.5 - 3.0FRAP, FCS, SPT cross-validation
NBD-PE Headgroup/TailLow (Bleaches fast)1% - 2%1.0 - 2.5Short-term ensemble assays
DiD / DiI Intercalating (Lipophilic)Moderate0.001% - 0.1%2.0 - 3.0FCS and SPT [2]
TopFluor-PC TailHigh0.1% - 1%2.0 - 4.0Curvature-independent diffusion [5]

The Necessity of Methodological Cross-Validation

Relying on a single optical technique can introduce systemic biases. A robust experimental design requires cross-validation across multiple spatial and temporal scales.

  • FRAP (Ensemble Averaging): Measures macroscopic diffusion over a diffraction-limited spot. It requires higher probe concentrations (0.5 - 2 mol%) [3]. Causality: FRAP can underestimate D if the bleach spot is too large or if surface flow occurs during the recovery phase.

  • FCS (Micro-domain Dynamics): Analyzes fluorescence fluctuations in a femtoliter confocal volume. It requires ultra-low concentrations (~0.001 mol% or 10 ppm) to ensure that fluctuations are dominated by single-molecule transit rather than ensemble noise [3].

  • SPT (Single-Molecule Resolution): Tracks individual lipid trajectories, revealing transient confinement or anomalous diffusion that ensemble methods inherently mask [2].

G N1 Lipid Matrix Selection (e.g., DOPC/POPC) N2 Probe Incorporation (SR101 DHPE) N1->N2 Mix lipids in Chloroform N3 Supported Lipid Bilayer (SLB) Formation via Vesicle Fusion N2->N3 Extrude & Fuse on Glass N4 FRAP Measurement (Ensemble Diffusion, D_FRAP) N3->N4 0.5-2.0 mol% probe N5 FCS Measurement (High Temporal Res, D_FCS) N3->N5 0.001 mol% probe N6 SPT Measurement (Single-Molecule, D_SPT) N3->N6 <10^-4 mol% probe N7 Cross-Validation & Statistical Analysis (D_FRAP ≈ D_FCS ≈ D_SPT) N4->N7 Extract Mobile Fraction N5->N7 Extract Transit Time N6->N7 Extract Trajectories

Workflow for cross-validating lipid diffusion rates using SR101 DHPE across FRAP, FCS, and SPT.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols integrate internal controls to create a self-validating system.

Protocol A: Preparation of Supported Lipid Bilayers (SLBs)

Causality: SLBs must be formed on rigorously cleaned hydrophilic glass to maintain a 1-2 nm aqueous hydration layer. Without this layer, the inner leaflet lipids will pin to the substrate, artificially halving the apparent diffusion rate [3].

  • Lipid Mixing: Mix the matrix lipid (e.g., POPC) with SR101 DHPE in chloroform. Prepare two batches: one with 1 mol% SR101 DHPE (for FRAP) and one with 0.001 mol% (for FCS) [3].

  • Drying & Hydration: Evaporate chloroform under a gentle nitrogen stream, followed by 2 hours in a vacuum desiccator to remove residual solvent. Hydrate with PBS (pH 7.4) to a final lipid concentration of 1 mg/mL.

  • Extrusion: Pass the suspension 21 times through a 100 nm polycarbonate membrane to form Large Unilamellar Vesicles (LUVs). Self-Validation: Measure LUV size via Dynamic Light Scattering (DLS); a monodisperse peak at ~100 nm confirms successful extrusion and prevents multi-lamellar artifacts.

  • Vesicle Fusion: Clean glass coverslips using piranha solution (3:1 H₂SO₄:H₂O₂) for 30 minutes, rinse extensively with Milli-Q water, and dry. Incubate the LUVs on the glass for 45 minutes at a temperature above the lipid's phase transition temperature ( Tm​ ). Wash thoroughly to remove unfused vesicles.

Protocol B: FRAP Acquisition & Analysis
  • Baseline: Image the SLB using a low-power 561 nm laser to establish baseline fluorescence.

  • Photobleaching: Apply a high-intensity laser pulse (100% power) for 200-500 ms to bleach a circular Region of Interest (ROI) of radius r≈2μm .

  • Recovery: Monitor recovery using the initial low-power setting. Causality: The monitoring laser must be attenuated to <1% to prevent unintentional photobleaching during the recovery phase, which would falsely lower the calculated mobile fraction.

  • Calculation: Fit the recovery curve to the Soumpasis equation: D=0.224t1/2​r2​ , where t1/2​ is the half-time of recovery.

Protocol C: FCS Acquisition & Analysis
  • Calibration: Calibrate the confocal volume using a reference dye with a known diffusion coefficient (e.g., Rhodamine 6G in water).

  • Measurement: Focus the 561 nm laser onto the SLB containing 0.001 mol% SR101 DHPE. Record fluorescence fluctuations for 30-60 seconds.

  • Autocorrelation: Generate the autocorrelation curve G(τ) . Fit the data using a 2D diffusion model [4]. Self-Validation: The structural parameter (ratio of axial to radial focus dimensions) must be fixed based on the calibration step to prevent mathematical overfitting of the diffusion time.

Quantitative Data Summary: Expected Diffusion Rates

When cross-validation is performed correctly, the diffusion coefficients obtained from FRAP, FCS, and SPT should converge. Below is a summary of expected D values for SR101 DHPE (Texas Red DHPE) in various systems.

Lipid MatrixMeasurement TechniqueTemperatureApparent D (µm²/s)Mobile Fraction (%)Biological Context
DLPC FCS22°C2.5 ± 0.2> 95%Highly fluid, short-chain matrix [3]
POPC FRAP25°C1.66 ± 0.1> 90%Standard fluid cell membrane model [4]
POPC/Cholesterol (40%) FCS25°C1.14 ± 0.1~ 80%Liquid-ordered (raft-like) phase [4]
DiPhyPC/DPPC/Chol SPT22°C~ 0.4 (Curved)N/ANanoscale curvature slows diffusion [5]

Conclusion

Cross-validating lipid diffusion rates is not merely a rigorous exercise; it is a necessity for distinguishing true biological phenomena (like lipid raft partitioning or curvature-induced sorting) from methodological artifacts. By utilizing SR101 DHPE across FRAP, FCS, and SPT, researchers can confidently map the dynamic landscape of lipid bilayers.

References

  • Fluorescent-DHPE - Interchim.Interchim.fr.
  • Lipid Diffusion in Supported Lipid Bilayers: A Comparison between Line-Scanning Fluorescence Correlation Spectroscopy and Single-Particle Tracking.NIH.gov.
  • Lipid diffusion compared in outer and inner leaflets of planar supported bilayers.AIP.org.
  • Protein–Lipid Interactions in a Three-Component POPC–Cholesterol–Sphingomyelin Modulated Membrane.ACS.org.
  • Nanoscale membrane curvature sorts lipid phases and alters lipid diffusion.Helsinki.fi.

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling Sulforhodamine 101 DHPE

As a Senior Application Scientist, I frequently observe laboratories treating fluorescent lipid analogs with the same relaxed protocols used for standard matrix lipids (like DOPC or DPPC). This is a critical operational...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories treating fluorescent lipid analogs with the same relaxed protocols used for standard matrix lipids (like DOPC or DPPC). This is a critical operational error. Sulforhodamine 101 DHPE (commonly known as Texas Red™ DHPE) is not only a potent fluorophore capable of permanent staining, but it also presents specific irritant hazards[1]. Furthermore, because it is highly lipophilic, it readily integrates into exposed human cellular membranes.

When handling this compound, you must account for a dual-hazard profile: the intrinsic hazards of the fluorescent lipid itself, and the severe hazards of the organic solvents (typically chloroform or methanol) required to dissolve it.

Physicochemical Hazard Profile

To design a safe and effective workflow, we must first understand the physical and chemical boundaries of the molecule.

PropertySpecificationOperational Relevance
Chemical Name Sulforhodamine 101 DHPEConjugate of 1,2-dihexadecanoyl-sn-glycero-3-PE and Sulforhodamine 101[2].
Excitation / Emission 595 nm / 615 nmRequires specific filter sets; the longer wavelength minimizes cellular autofluorescence[3].
Hazard Statements H315, H319, H335Causes skin, eye, and respiratory irritation[1].
Storage Conditions -20°C, Protect from lightPrevents lipid tail hydrolysis and fluorophore photobleaching[3].
Optimal Doping Ratio 0.1 – 0.5 mol%Exceeding 0.5% causes self-quenching and membrane destabilization[4].

Mandatory Personal Protective Equipment (PPE)

Your PPE strategy must be dictated by the vehicle (the solvent) as much as the solute (the dye).

  • Hand Protection (Context-Dependent):

    • Handling Dry Powder: Standard 4-mil nitrile gloves are sufficient to prevent skin irritation and staining[1].

    • Handling Solvent Stocks: Sulforhodamine 101 DHPE is almost exclusively prepared in chloroform. Standard nitrile offers zero breakthrough resistance to chloroform. You must use PVA (polyvinyl alcohol) or fluorinated rubber gloves. If these are unavailable, you must double-glove with heavy-duty nitrile and change them immediately upon any splash exposure.

  • Eye Protection: Chemical splash goggles are mandatory. Standard safety glasses with side shields do not provide adequate protection against the capillary action of splashed chloroform-lipid mixtures, which can cause severe, permanent corneal staining and irritation[1].

  • Body Protection: A flame-retardant laboratory coat (due to the use of flammable solvents) and closed-toe shoes.

  • Engineering Controls: All handling of the dry powder and solvent evaporation must occur within a chemical fume hood. This prevents the inhalation of aerosolized lipid dust and toxic solvent vapors[1].

Operational Plan: Liposome Preparation Workflow

The following protocol details the creation of synthetic liposomes doped with Sulforhodamine 101 DHPE. Every step is designed as a self-validating system to ensure both safety and experimental integrity.

Step 1: Stock Solution Preparation Dissolve the matrix lipids (e.g., DOPC, Cholesterol) and Sulforhodamine 101 DHPE in anhydrous chloroform to a known concentration (e.g., 10 mg/mL). Causality: Chloroform ensures complete solvation of both the hydrophobic lipid tails and the bulky, charged fluorophore headgroup.

Step 2: Aliquoting and Mixing Combine the lipids in a clean glass vial. Keep the fluorescent probe concentration low (0.1–0.5 mol%)[4]. Causality: Higher concentrations lead to Förster resonance energy transfer (FRET) self-quenching and disrupt the packing of the lipid bilayer, causing premature liposome leakage[4].

Step 3: Solvent Evaporation Evaporate the chloroform using a gentle, steady stream of nitrogen gas to form a thin lipid film on the vial walls[5]. Causality: Using nitrogen instead of compressed air displaces oxygen, preventing the oxidation of unsaturated carbon bonds in your matrix lipids.

Step 4: Vacuum Desiccation Place the vial under a high vacuum for 2 to 12 hours. Causality: Even trace amounts of residual chloroform will alter the thermodynamic phase transition temperature ( Tm​ ) of the lipids and cause severe toxicity in downstream live-cell assays.

Step 5: Hydration Add your aqueous buffer (e.g., PBS) and vortex vigorously. Ensure the buffer temperature is maintained at least 5°C above the Tm​ of the matrix lipid with the highest melting point. Causality: Lipids must be in the fluid crystalline phase to properly swell and form multilamellar vesicles (MLVs).

Step 6: Extrusion Pass the MLV suspension through a polycarbonate membrane (e.g., 100 nm or 400 nm pores) using a mini-extruder[6]. Always perform an odd number of passes (e.g., 11 or 21). Causality: An odd number of passes ensures that the final liposome suspension exits into the "clean" receiving syringe, leaving any large, unextruded aggregates trapped on the starting side of the membrane.

Step 7: Purification Pass the extruded liposomes through a Size-Exclusion Chromatography (SEC) column or utilize dialysis[4]. Causality: This removes any free, unincorporated Sulforhodamine 101 DHPE that would otherwise cause high background fluorescence in your imaging assays.

G N1 1. Stock Preparation (Lipids + Texas Red DHPE in CHCl3) N2 2. Solvent Evaporation (Gentle N2 Gas Stream) N1->N2 N3 3. Vacuum Desiccation (2-12 Hours) N2->N3 N4 4. Buffer Hydration (Vortex at T > Tm) N3->N4 N5 5. Membrane Extrusion (Odd number of passes) N4->N5 N6 6. Size-Exclusion Chromatography (Remove Free Fluorophores) N5->N6 N7 7. Fluorescent Liposomes (Store at 4°C, Protect from light) N6->N7

Workflow for incorporating Sulforhodamine 101 DHPE into synthetic liposomes via film hydration.

Spill Response & Decontamination

  • Dry Powder Spill: Do not sweep the powder with a brush, as this will aerosolize the irritant[1]. Instead, cover the spill with a damp paper towel (using water or a 70% ethanol solution) to trap the dust, then wipe it up. Wash the area thoroughly with soap and water.

  • Solvent Stock Spill: Evacuate the immediate area if outside a fume hood. Use solvent-specific absorbent pads or activated charcoal to absorb the chloroform. Place the saturated pads into a sealed, chemically compatible container for hazardous waste disposal.

Disposal Plan

Fluorescent lipid analogs and their associated byproducts cannot be disposed of in standard biohazard bags or municipal sinks. Segregate waste strictly as follows:

  • Halogenated Organic Waste: Any leftover chloroform/methanol lipid stock solutions.

  • Aqueous Hazardous Waste: Post-extrusion buffers, dialysis buffers, or SEC eluents that contain trace amounts of the free dye.

  • Solid Chemical Waste: Contaminated pipette tips, glass vials, gloves, and the polycarbonate extrusion membranes. These must be placed in a designated solid hazardous waste bin, clearly labeled with "Contains Trace Halogenated Solvents and Fluorescent Lipid Analogs."

References

  • Surface-Attached Model Lipid Membranes Derived from Human Red Blood Cells Source: Langmuir (ACS Publications) URL:[Link]

  • Preparation of Giant Vesicles Encapsulating Microspheres Source: Semantic Scholar URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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